quinoline-6-thiol

Catalog No.
S6553870
CAS No.
100653-59-6
M.F
C9H7NS
M. Wt
161.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
quinoline-6-thiol

CAS Number

100653-59-6

Product Name

quinoline-6-thiol

Molecular Formula

C9H7NS

Molecular Weight

161.2

NMR Characterization of Quinoline Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Although direct data for quinoline-6-thiol is unavailable, the following table summarizes NMR information for related structures, which can serve as a useful reference.

Compound Class / Core Key NMR (1H) Characteristics (δ, ppm) Key NMR (13C) Characteristics (δ, ppm) Source Context
General Quinoline Core Aromatic protons in the range of ~7.4-8.9 ppm [1]. - Basic reference for quinoline ring protons.
Novel Quinoline Derivative (PQYA) Aromatic protons: 6.92-8.45 ppm; imine proton (H-C=N): 8.95 ppm [2]. - Shows the influence of an imine substituent.
Quinoline-Thiophene Schiff Base (QT) Aromatic protons: 7.36-8.45 ppm [3]. - Example of a Schiff base derivative.
Quinoline-Thiosemicarbazide Hybrids (QST1-14) Three D2O-exchangeable NH protons: 10.52-9.46 ppm [4]. C=S signal: ~180.3-180.0 ppm [4]. Highlights the impact of a thiosemicarbazide side chain.

Experimental Protocol for Structure Elucidation

Based on the methodologies consistently applied across the search results for elucidating novel quinoline structures, you can adapt the following general workflow [2] [5] [4].

G Start Start: Synthesized Compound Step1 1. Purification (Column Chromatography, Recrystallization) Start->Step1 Step2 2. Basic Characterization (FT-IR, Melting Point) Step1->Step2 Step3 3. High-Resolution Mass Spectrometry (HRMS) Confirm Molecular Formula Step2->Step3 Step4 4. Nuclear Magnetic Resonance (NMR) Spectroscopy Step3->Step4 Step5 5. Single-Crystal X-ray Diffraction (SC-XRD) (If suitable crystal is obtained) Step4->Step5 Step6 6. Computational Chemistry (DFT) Optimize Geometry, Calculate Spectra Step5->Step6 End End: Full Structure Elucidation Step6->End

Sample Preparation and Purification

  • Purification: Perform purification via column chromatography (e.g., using silica gel with hexane/ethyl acetate gradients) or recrystallization from suitable solvents to obtain a pure sample for analysis [2] [5].
  • Basic Characterization: Acquire a Fourier-Transform Infrared (FT-IR) spectrum to identify functional groups like O-H, N-H, C=O, and C=S. The thiol (-SH) group may show a weak band around 2550-2600 cm⁻¹ [6].

Spectroscopic Analysis

  • NMR Spectroscopy: For your target compound, this compound, pay special attention to:
    • 1H NMR: The proton of the -SH group is typically observed as a broad singlet between 1.0-3.0 ppm, which disappears upon shaking with D₂O [6].
    • 13C NMR: The carbon bearing the sulfur (C-6) is expected to be significantly deshielded compared to other aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the exact mass and molecular formula (C₉H₇NS for this compound) [4].

Advanced Structural Analysis

  • Single-Crystal X-ray Diffraction (SC-XRD): If you can grow a high-quality crystal, SC-XRD provides unambiguous confirmation of molecular structure, bond lengths, angles, and crystal packing [2] [5].
  • Computational Studies (DFT): Perform Density Functional Theory (DFT) calculations to optimize the molecular geometry and calculate theoretical NMR chemical shifts and IR spectra. Compare these with your experimental data to validate the structure [2] [4].

Research Recommendations

  • Focus Your Synthesis: The scarcity of direct information on this compound suggests it may be a novel or less common compound. Your work could provide a valuable reference for this specific molecule.
  • Plan Comprehensive Analysis: Relying on a single technique is insufficient. The most robust structural proofs combine multiple methods, particularly NMR, HRMS, and ideally, X-ray crystallography [2] [4].
  • Leverage Computational Tools: Use DFT calculations early in your analysis to predict the NMR spectrum of your proposed structure, which can help in assigning complex signals [2].

References

Established Synthetic Routes for Quinolines

Author: Smolecule Technical Support Team. Date: February 2026

While a direct protocol for quinoline-6-thiol is unavailable, its core structure can be constructed using several classic "named reactions." The table below summarizes these fundamental methods for building the quinoline scaffold, which could be adapted to synthesize this compound with appropriate starting materials and post-functionalization [1] [2] [3].

Synthetic Method Key Starting Materials Brief Description
Skraup Synthesis [1] [2] Aniline, Glycerol Reaction with glycerol, sulfuric acid, and an oxidant; involves cyclization and dehydration [1].
Friedländer Synthesis [1] [4] [2] 2-Aminobenzaldehyde, Carbonyl Compound Acid-catalyzed condensation and cyclization; highly versatile for generating substituted quinolines [1].
Conrad–Limpach Synthesis [1] [2] [3] Aniline, β-Ketoester Condensation to form an enamine intermediate, followed by cyclization and dehydration [1].
Doebner–Miller Reaction [1] [2] Aniline, α,β-Unsaturated Carbonyl Multi-step mechanism involving conjugate addition, cyclization, and dehydration [1].
Combes Quinoline Synthesis [1] [2] Aniline, β-Diketones Acid-catalyzed reaction forming an enamine, which cyclizes and dehydrates to yield quinoline [1].

Modern and Adapted Strategies

Recent advancements in organic synthesis offer powerful tools that could be applied to the synthesis of this compound.

  • Green Chemistry and Nanocatalysts: Modern research focuses on eco-friendly protocols using nanocatalysts (e.g., Fe, Cu, Au) and alternative energy sources (microwave, ultrasound) to improve efficiency and reduce waste [2] [3]. These methods could be explored for constructing the quinoline ring or introducing the thiol group.
  • Late-Stage Functionalization: A potentially more efficient strategy involves synthesizing a pre-functionalized quinoline core followed by late-stage introduction of the thiol group. A common approach is the Vilsmeier-Haack reaction, which uses DMF and POCl₃ to form formyl intermediates that can be further transformed [5] [3]. Another route could start from halogenated quinoline precursors (e.g., 6-chloroquinoline), where the chlorine atom is displaced by a sulfur nucleophile via a classic nucleophilic aromatic substitution [3].

The following diagram illustrates two potential strategic pathways for synthesizing this compound, based on these modern approaches.

G Start Starting Materials PathA Pathway A: Late-Stage Thiolation Start->PathA PathB Pathway B: Functionalized Precursor Start->PathB StepA1 Synthesize 6-Halogenated Quinoline PathA->StepA1 StepA2 Nucleophilic Aromatic Substitution with Sulfur Source StepA1->StepA2 ProductA This compound StepA2->ProductA StepB1 Vilsmeier-Haack Formylation PathB->StepB1 StepB2 Transform Aldehyde to Thiol Group StepB1->StepB2 ProductB This compound StepB2->ProductB

Suggestions for Further Research

Given the lack of a direct synthetic protocol, I suggest you explore these avenues to find more specific information:

  • Search Specialized Databases: Conduct a detailed search on commercial chemical databases (such as CAS SciFindern or Reaxys), which are specifically designed for retrieving complex reaction data.
  • Broaden Search Terms: Try searching for syntheses of quinoline-8-thiol or other thiol-substituted quinolines [6]. The methods described may be adaptable for the 6-position isomer.
  • Patent Literature: Investigate pharmaceutical and chemical patent literature, which often contains detailed experimental procedures for novel compounds.

References

how to synthesize quinoline-6-thiol

Author: Smolecule Technical Support Team. Date: February 2026

Plausible Synthetic Strategies

Based on established quinoline chemistry, the synthesis of Quinoline-6-thiol can be approached by first constructing the quinoline scaffold and then introducing the thiol group at the C6 position. The table below summarizes the core strategies derived from the literature.

Strategy Key Feature Applicable Reaction Types Key Considerations
Build Quinoline Core First [1] [2] [3] Synthesize a 6-substituted quinoline precursor, then convert functional group to thiol Friedländer, Skraup, Doebner-von Miller, Conrad-Limpach, Pfitzinger Requires a suitable functional group (e.g., halogen, nitro) at C6 for subsequent conversion
Direct Functionalization [4] Introduce thiol group onto pre-formed quinoline core Nucleophilic aromatic substitution, metal-catalyzed coupling Dependent on presence of good leaving group at C6; regioselectivity is crucial
Employ Green Chemistry [1] [2] Use sustainable methods for core synthesis or functionalization Solvent-free, microwave irradiation, nanocatalysts, ultrasound Can improve efficiency, yield, and reduce environmental impact

The following workflow diagrams the logical relationship between these core strategies and the subsequent functional group transformations needed to obtain this compound.

G Synthesis Strategy Workflow for this compound Start Start: Define Target This compound Strategy1 Strategy 1: Build Quinoline Core First Start->Strategy1 Strategy2 Strategy 2: Direct Functionalization of Pre-formed Core Start->Strategy2 PrecursorPath Synthesize 6-Substituted Quinoline Precursor Strategy1->PrecursorPath Route1 Nucleophilic Aromatic Substitution (SNAr) Strategy2->Route1 Route2 Metal-Catalyzed Thiolation Strategy2->Route2 MethodA C6-Haloquinoline (via Halogenation) PrecursorPath->MethodA MethodB C6-Nitroquinoline (via Nitration) PrecursorPath->MethodB Substitution Convert C6 Functional Group to Thiol (-SH) End Target: this compound Substitution->End MethodA->Substitution MethodB->Substitution after Reduction to Aminoquinoline Route1->End Route2->End

Synthesis strategy workflow for this compound

Proposed Synthetic Routes and Experimental Considerations

Building on the general strategies, here are two plausible routes with experimental considerations drawn from current methodologies.

Route 1: Via a 6-Haloquinoline Intermediate

This route is often favored for its straightforward and high-yielding thiol introduction.

  • Step 1: Synthesis of 6-Chloroquinoline

    • Methodology: A classical method like the Skraup or Doebner-von Miller reaction can be used, starting with an aniline derivative that already contains a chloro substituent in the meta- position (relative to the amino group). This ensures the chlorine is incorporated at the quinoline's 6-position [2] [3].
    • Green Protocol: Consider using nanocatalysts (e.g., Fe₃O₄-based) or microwave irradiation to improve yield and reduce reaction time [2].
  • Step 2: Thiolation via Nucleophilic Aromatic Substitution (SₙAr)

    • Protocol: The 6-chloroquinoline can be reacted with a sulfur nucleophile like thiourea. This forms an isothiouronium salt intermediate, which is subsequently hydrolyzed in basic aqueous solution to yield the desired this compound [4].
    • Reaction Conditions: This transformation typically requires heating in a high-boiling polar aprotic solvent (e.g., DMF, NMP). The hydrolysis step is performed under basic conditions (e.g., NaOH).
Route 2: Via a 6-Aminoquinoline Intermediate

This route leverages the conversion of a nitro group to a diazonium salt, which is an excellent leaving group.

  • Step 1: Synthesis of 6-Nitroquinoline

    • Methodology: The Pfitzinger reaction is well-suited, involving the condensation of isatin with a carbonyl compound. Starting with 5-nitroisatin would directly yield a 6-nitroquinoline derivative [3].
  • Step 2: Diazotization and Thiolation

    • Protocol: Reduce the 6-nitro group to an amino group (e.g., using Sn/HCl or catalytic hydrogenation). The resulting 6-aminoquinoline is then subjected to a diazotization reaction with sodium nitrite (NaNO₂) in a strong acid (e.g., H₂SO₄) at 0-5 °C. The diazonium salt is then treated with a sulfur-transfer reagent like potassium O-ethyl carbonodithioate (KₓS₂C-SEt) to form a Bunte salt, which is hydrolyzed to the thiol [4].

Critical Experimental Design Factors

For successful synthesis, pay close attention to these technical aspects:

  • Regiocontrol: The choice of starting material in the initial quinoline-forming reaction is paramount to ensure correct substitution at the 6-position [1] [3].
  • Thiol Handling: this compound and its precursors are air-sensitive and prone to oxidation to disulfides. Experiments should be conducted under an inert atmosphere (N₂ or Ar), and products should be stored cold under an inert gas.
  • Purification and Analysis: The final product and intermediates should be purified using techniques like flash chromatography. Structure confirmation requires a combination of analytical methods: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

quinoline-6-thiol stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Stability Testing Protocols

Since direct data is unavailable, the stability of a research compound like quinoline-6-thiol must be determined empirically. The following guidance is based on standard pharmaceutical stability testing principles [1]. You can establish its shelf-life and optimal storage conditions by designing a study that includes the key parameters in the table below.

Testing Parameter Description & Purpose
Storage Conditions Test across various temperatures (e.g., -20°C, 5°C, 25°C) and humidity levels (e.g., 60% RH) [1].
Time Points Analyze samples at set intervals (e.g., 0, 1, 3, 6, 12, 24 months) for real-time studies, or more frequently for accelerated studies [1].
Key Analytical Methods Use techniques like HPLC to measure the concentration of the parent compound and identify any degradation products over time [1].

The experimental workflow for conducting such a stability study can be summarized as follows:

Start Start Stability Study Prep Prepare Samples (Aliquot in vials) Start->Prep Store Store Under Conditions (-20°C, 5°C, 25°C/60%RH) Prep->Store TimePoint Withdraw at Time Points (0, 1, 3, 6, 12, 24 months) Store->TimePoint Analyze Analyze by HPLC/UV-Vis (Assay and Degradation Products) TimePoint->Analyze Data Collect and Analyze Data (Degradation Kinetics) Analyze->Data End Determine Shelf-Life Data->End

Key Considerations for Thiol-Containing Compounds

Given that this compound contains a thiol (-SH) functional group, its stability is particularly susceptible to oxidation. When designing your experimental protocol, please pay special attention to the following:

  • Prevent Oxidation: Thiols can readily oxidize to form disulfides, especially in the presence of air [2]. It is crucial to use inert atmosphere conditions (e.g., nitrogen or argon) when handling and storing the compound.
  • Purity Assessment: Before starting stability tests, establish a high-purity baseline for your this compound sample using analytical techniques. Any initial impurities can complicate the interpretation of stability results.
  • Monitor Key Changes: Look for visual changes (like color), and use analytical data to track the disappearance of the parent compound and the appearance of new peaks indicating degradation products.

References

Chemical Identity & Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available identification data for quinoline-6-thiol from a chemical database [1].

Property Value
Common Name This compound
CAS Number 100653-59-6 [1]
Molecular Formula C₉H₇NS [1]
Molecular Weight 161.224 g/mol [1]
Synonyms 6-Mercaptoquinoline; Chinolin-6-thiol [1]
Monoisotopic Mass 161.030 g/mol [1]

Hazard Assessment & Recommended Exposure Limits

No specific Permissible Exposure Limits (PELs) or occupational exposure limits for this compound were found. In the absence of substance-specific data, a common practice is to apply a precautionary, general control standard.

The following table outlines the recommended approach for handling this material in a research and development setting.

Aspect Recommendation & Rationale
Airborne Exposure Apply a general control standard (e.g., 0.1 - 1 mg/m³ as an 8-hour TWA) due to lack of specific data. This aligns with handling practices for other non-volatile organic solids of unknown toxicity [2].
Skin Contact (Sensitization) Prevent skin contact. The "-thiol" moiety indicates a mercaptan group, a structural alert for potential skin sensitization. Assume this hazard is present [2].
Key Health Concerns Based on its structure, potential hazards include acute toxicity (if absorbed), skin and eye irritation, and sensitization.

Risk Management & Control Measures

A robust control strategy is essential for safe laboratory work with this compound. The following diagram illustrates the key pillars of a risk management program.

Risk Management Strategy for this compound Risk Management Risk Management Engineering Controls Engineering Controls Risk Management->Engineering Controls Administrative Controls Administrative Controls Risk Management->Administrative Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Risk Management->Personal Protective Equipment (PPE) Fume Hood / Ventilated Enclosure Fume Hood / Ventilated Enclosure Engineering Controls->Fume Hood / Ventilated Enclosure Proper Ventilation Proper Ventilation Engineering Controls->Proper Ventilation Safety Data Sheet (SDS) Review Safety Data Sheet (SDS) Review Administrative Controls->Safety Data Sheet (SDS) Review Worker Training Worker Training Administrative Controls->Worker Training Clear Handling Procedures Clear Handling Procedures Administrative Controls->Clear Handling Procedures Impermeable Gloves Impermeable Gloves Personal Protective Equipment (PPE)->Impermeable Gloves Lab Coat / Protective Clothing Lab Coat / Protective Clothing Personal Protective Equipment (PPE)->Lab Coat / Protective Clothing Eye Protection Eye Protection Personal Protective Equipment (PPE)->Eye Protection

Experimental Safety & Handling Protocols

For hands-on work, implement these specific protocols to mitigate risk:

  • Handling & Transfer: Weigh and handle all solid material within the confines of a properly functioning chemical fume hood or glovebox to control airborne particulate matter [2].
  • Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. Given the sensitization potential, glove compatibility and change frequency are critical.
  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protected from light to prevent degradation.
  • Waste Management: Collect all waste, including contaminated gloves and wipes, as hazardous chemical waste in accordance with institutional environmental health and safety protocols.

Path Forward for Safety Data

Given the lack of a definitive SDS, I suggest the following actions to build a more complete safety profile:

  • Consult Specialized Databases: Access comprehensive commercial chemical safety databases such as PubChem, REAXYS, or SciFinderⁿ, which may contain more detailed toxicological information.
  • Apply Read-Across Methodology: Use a read-across approach to fill data gaps by evaluating safety data for quinoline and other thiol-containing compounds (e.g., 2-mercaptopyridine) to infer potential hazards [3].
  • Contact Suppliers: Reach out to chemical suppliers who list this compound in their catalog to request a Safety Data Sheet directly.

References

The Documented Role: A Key Synthon in Quinoline Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The most direct evidence for the use of quinoline-6-thiol comes from a 2021 study that employed it as a starting material in a one-pot cascade reaction to synthesize new quinoline derivatives [1].

The table below summarizes the core quantitative data from this study:

Parameter Details
Reaction Type One-pot cascade synthesis
Primary Role of this compound Reactant (3-atom synthon)
Key Reaction Partners Various 1,3-ynones
Catalyst System Cp₂ZrCl₂ (5 mol%) and L-Phenylalanine (10 mol%) in DMF
Key Mediator Iodine (I₂)
Reaction Temperature Room temperature
Reported Yield Range 50% to 99% (depending on substituents)

Detailed Experimental Protocol

The following workflow outlines the general experimental procedure for the one-pot synthesis as described in the research [1]. Please note that this is a generalized protocol; specific concentrations and reaction times for this compound should be optimized.

Start Start Reaction Setup Step1 1. Catalyst Activation • Dissolve Cp₂ZrCl₂ (5 mol%) and L-Phenylalanine (10 mol%) in anhydrous DMF Start->Step1 Step2 2. Michael Addition & Cyclization • Add this compound and 1,3-ynone • Stir at room temperature for 5 hours • Forms 1,5-benzothiazepine intermediate Step1->Step2 Step3 3. Oxidative Desulfurization • Add I₂ (1.2 equiv) to reaction mixture • Stir for 1 hour at room temperature Step2->Step3 Step4 4. Reaction Work-up • Quench reaction • Extract with ethyl acetate • Purify via column chromatography Step3->Step4 End Final Quinoline Product Step4->End

Key Mechanistic Insights:

  • Cascade Sequence: The reaction proceeds through a three-step cascade mechanism [1]:
    • Thio-Michael Addition: The thiol group of this compound adds to the β-carbon of the 1,3-ynone.
    • Cyclization: The amino group then attacks the carbonyl carbon, leading to the formation of a seven-membered 1,5-benzothiazepine intermediate.
    • Desulfurative Contraction: Iodine mediates an oxidative desulfurization, causing the ring to contract and expel sulfur, yielding the final quinoline product.
  • Solvent Criticality: The study found that aprotic polar solvents like DMF were essential for high yield, while protic solvents like EtOH severely inhibited the reaction, likely by deactivating the zirconocene catalyst [1].

Broader Context and Research Pathways

The scarcity of information specifically on this compound can be placed in a broader, more actionable context.

  • A Privileged Scaffold in Medicinal Chemistry: Quinoline itself is a highly significant core template in drug design, found in drugs with antimalarial, antibacterial, and anticancer activities [2] [3]. Research into new synthetic methods for quinoline derivatives is therefore very active, with a strong focus on cascade reactions and green protocols using nanocatalysts [4] [3]. Your interest in this compound aligns with this cutting-edge trend.
  • How to Find More Information: Given the limited direct data, I suggest these pathways for your research:
    • Explore Related Compounds: The reactivity of o-aminothiophenol is well-documented and mechanistically similar to this compound [1]. Studying its chemistry can provide strong, testable hypotheses for your work.
    • Investigate Thiols in Catalysis: Broaden your search to the role of thiols as nucleophilic catalysts or intermediates in other cascade reactions, which may reveal transferable principles.
    • Leverage Specialized Databases: Use commercial chemical supplier databases (e.g., Sigma-Aldrich, Combi-Blocks) to check for the availability of this compound, which can sometimes lead to finding associated literature or technical notes.

References

Comprehensive Application Notes and Protocols: Thiol-Mediated Cascade Synthesis of Functionalized Quinolines for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quinoline Therapeutics and Synthetic Challenges

Quinoline, a privileged heterocyclic scaffold comprising a benzene ring fused with pyridine, represents one of the most significant structural motifs in medicinal chemistry and drug development. [1] [2] This versatile pharmacophore forms the core structure of numerous clinically established therapeutic agents, including the antimalarial drugs chloroquine and quinine, anticancer agents such as camptothecin and topotecan, and antibacterial fluoroquinolones. [3] The broad therapeutic potential of quinoline derivatives extends beyond these established applications to encompass antiviral, anti-inflammatory, and neurological disorders, making efficient synthetic access to functionalized quinolines a priority in pharmaceutical research. [1] [2]

The global pharmaceutical market for quinoline-based therapeutics continues to demonstrate substantial growth, with the chloroquine market valued at approximately USD 87.7 million in 2023 and projected to reach USD 117.0 million by 2033, reflecting a compound annual growth rate (CAGR) of 3.0%. [1] [2] Similarly, the hydroxychloroquine market was valued at approximately USD 2.07 billion in 2023, with expectations to reach USD 2.86 billion by 2028, driven by its application in both antimalarial therapy and autoimmune disorders. [1] [2] This market expansion underscores the continuing therapeutic importance of quinoline derivatives and the need for efficient, scalable synthetic methodologies to access novel analogs for drug discovery campaigns.

Traditional synthetic approaches to quinoline scaffolds include classical methods such as Skraup synthesis, Friedländer synthesis, Combes quinoline synthesis, Conrad–Limpach reaction, and Doebner–Miller reaction. [1] [2] [3] While these methods have proven valuable for generating basic quinoline structures, they often suffer from limitations including harsh reaction conditions, limited functional group tolerance, and moderate yields of substituted derivatives. These constraints become particularly problematic when targeting complex, multifunctional quinoline derivatives for structure-activity relationship studies in drug discovery programs. The development of cascade reaction strategies that enable rapid assembly of functionalized quinolines from readily available starting materials therefore addresses a significant synthetic challenge in medicinal chemistry.

Thiol-Mediated Cascade Reaction Overview

The thiol-mediated cascade reaction represents an operationally simple, high-yielding process for the direct conversion of indole-tethered ynones into functionalized quinolines through a three-step sequence in a single reaction vessel. [4] [5] This innovative methodology employs a single "multitasking" thiol reagent that promotes a dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion sequence under remarkably mild reaction conditions. [4] The cascade process eliminates the need to isolate reactive intermediates, significantly reducing synthetic steps, purification requirements, and overall reaction time compared to traditional stepwise approaches to quinoline synthesis.

The following flowchart illustrates the conceptual transformation and key structural changes occurring during the thiol-mediated cascade reaction:

G Start Indole-tethered Ynone (1) Step1 Step 1: Dearomatizing Spirocyclization Start->Step1 Thiol Promoter Intermediate1 Spirocyclic Indolenine (2) Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution Intermediate1->Step2 Nucleophilic Attack Intermediate2 Substituted Spirocycle (3) Step2->Intermediate2 Step3 Step 3: One-Atom Ring Expansion Intermediate2->Step3 Acid-Promoted Rearrangement End Functionalized Quinoline (4) Step3->End

The transformation begins with indole-tethered ynones bearing a 2-halo substituent (X = Cl, Br, I) as starting materials, which undergo consecutive transformations to yield highly functionalized quinoline products with preservation of the thiol-derived substituent. [4] The thiol reagent serves multiple roles throughout this cascade: as an acid catalyst to promote the initial dearomatizing spirocyclization, as a nucleophile in the substitution step, and through its in situ generation of Brønsted acid to facilitate the final ring expansion. [4] [5] This multifunctional capacity of thiol reagents represents a unique feature of this methodology, eliminating the need for additional catalysts or reagents typically required in multistep synthetic sequences.

Experimental Protocols

General Considerations and Safety Protocols
  • Reaction Setup: All reactions should be conducted under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox when working with moisture-sensitive compounds. [4]
  • Material Handling: Thiol reagents possess characteristic odors and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (nitrile gloves, lab coat, safety goggles). [5]
  • Solvent Preparation: Anhydrous 1,2-dichloroethane (DCE) should be purchased from commercial sources or purified according to standard procedures (drying over calcium hydride followed by distillation under nitrogen). [4]
  • Starting Material Synthesis: Indole-tethered ynones can be prepared according to literature procedures. [5] Characterization data ((^1)H NMR, (^{13})C NMR, HRMS) should confirm structural identity and purity (>95%) before use.
Standard Procedure for Thiol-Mediated Quinoline Synthesis

This protocol describes the synthesis of functionalized quinolines from 2-bromo-indole-tethered ynones using aromatic thiols under mild conditions, adapted from the literature. [4] [5]

Procedure:

  • In an argon-filled glovebox, add a magnetic stir bar to a 10 mL Schlenk tube equipped with a Teflon screwcap.
  • Charge the vessel with 2-bromo-indole-tethered ynone 1aBr (0.2 mmol, 1.0 equiv) as a solid.
  • Add degassed anhydrous 1,2-dichloroethane (2.0 mL, 0.1 M concentration) followed by thiophenol (1.6 equiv, 0.32 mmol) via microsyringe.
  • Seal the reaction vessel and remove it from the glovebox. Heat the reaction mixture at 60°C for 20-24 hours with stirring at 500 rpm.
  • Monitor reaction progress by thin-layer chromatography (TLC, hexanes/ethyl acetate 4:1) or LC-MS analysis.
  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude residue by flash column chromatography on silica gel (gradient elution: 5-20% ethyl acetate in hexanes) to obtain the desired quinoline product 4b as a pale-yellow solid.
  • Characterize the product using (^1)H NMR, (^{13})C NMR, and high-resolution mass spectrometry.

Yield: 93% (typical isolated yield); Reaction Scale: Successfully demonstrated on 1 mmol scale with comparable efficiency. [4] [5]

Alternative Procedure for Aliphatic Thiols

Modifications to Standard Protocol:

  • Employ n-propanethiol (1.6 equiv) as the thiol promoter instead of thiophenol. [4]
  • Maintain reaction temperature at 60°C for 20-24 hours (no reaction occurs at room temperature with aliphatic thiols). [4]
  • Purify using similar chromatographic conditions to obtain quinoline 4a in 95% isolated yield. [4]
Procedure for Thio-oxindole Synthesis via Desilylative Pathway

During optimization studies, an unexpected side reaction was observed that led to the development of a novel route to thio-oxindoles. [4] [5] The following protocol specifically optimizes for thio-oxindole formation:

Procedure:

  • In an argon-filled glovebox, add a magnetic stir bar to a 10 mL Schlenk tube equipped with a Teflon screwcap.
  • Charge the vessel with 2-bromo-indole-tethered ynone 1aBr (0.2 mmol, 1.0 equiv).
  • Add degassed anhydrous 1,2-dichloroethane (2.0 mL) followed by triphenylsilanethiol (Ph(_3)SiSH, 1.6 equiv, 0.32 mmol).
  • Seal the reaction vessel and remove it from the glovebox. Heat the reaction mixture at 60°C for 20-24 hours.
  • Monitor reaction progress by TLC until complete consumption of starting material is observed.
  • Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography on silica gel to obtain thio-oxindole 9a as a white solid.

Yield: 82% (typical isolated yield); Note: The weak Si-S bond in the intermediate facilitates thio-oxindole formation via a desilylative mechanism. [4]

Substrate Scope and Reaction Performance

The thiol-mediated cascade reaction demonstrates excellent functional group compatibility and broad substrate scope, accommodating diverse aromatic, aliphatic, and benzylic thiol reagents, as well as variations in the indole-tethered ynone starting materials. [4] [5] The following tables summarize the reaction performance with different thiol promoters and starting materials:

Table 1: Reaction Performance with Diverse Thiol Promoters

Thiol Reagent Reaction Conditions Product Quinoline Isolated Yield (%) Key Observations
Thiophenol RT, 20-24 h 4b 93 Optimal for aromatic thiols
4-Methylbenzenethiol RT, 20-24 h 4d 97 Electron-donating group tolerated
4-Chlorothiophenol RT, 20-24 h 4e 90 Electron-withdrawing group tolerated
4-Methoxythiophenol RT, 20-24 h 4f 91 Electron-donating group tolerated
2-Naphthalenethiol RT, 20-24 h 4j 92 Extended aromatic systems compatible
n-Propanethiol 60°C, 20-24 h 4a 95 Aliphatic thiol requires heating
Benzyl mercaptan 60°C, 20-24 h 4n 53 Lower yield due to competing pathway

Table 2: Variation in Indole-tethered Ynone Substrates

Ynone Substrate Thiol Reagent Product Quinoline Isolated Yield (%) Structural Features
1aBr (2-Bromo) 4-Methylbenzenethiol 4d 97 Benchmark substrate
1aCl (2-Chloro) 4-Methylbenzenethiol 4d 94 Halogen variation compatible
1aI (2-Iodo) 4-Methylbenzenethiol 4d 92 Halogen variation compatible
1bBr (R(^1) = Me) n-Propanethiol 4o 89 Ynone substituent variation
1bBr (R(^1) = Me) 4-Methylbenzenethiol 4p 90 Ynone substituent variation
1cBr (R(^2) = OMe) n-Propanethiol 4q 85 Electron-donating indole substituent
1cBr (R(^2) = OMe) 4-Methylbenzenethiol 4r 88 Electron-donating indole substituent
1eBr (R(^3) = F) n-Propanethiol 4s 82 Electron-withdrawing indole substituent
1eBr (R(^3) = F) 4-Methylbenzenethiol 4t 85 Electron-withdrawing indole substituent

The cascade reaction demonstrates remarkable functional group tolerance, accommodating electron-donating groups (methyl, methoxy), electron-withdrawing groups (chloro, fluoro), and extended aromatic systems (naphthalene) with consistently high yields. [4] The reaction proceeds efficiently with different halogen substituents (Cl, Br, I) at the 2-position of the indole ring, although the 2-bromo derivatives generally provide optimal results. [4] Notably, the 4-NMe(_2)-substituted ynone 1fBr failed to deliver the expected quinoline product, instead yielding the spirocyclic indoleninyl bromide 5b in 89% yield, providing mechanistic insight into the reaction pathway. [4]

Reaction Mechanism and Analytical Data

Proposed Mechanistic Pathway

The thiol-mediated cascade proceeds through three distinct yet interconnected steps, with the thiol reagent playing multiple roles throughout the transformation. [4] [5] The following diagram illustrates the detailed mechanistic pathway:

G Ynone Indole-tethered Ynone (1) Step1 Step 1: Dearomatizing Spirocyclization Ynone->Step1 Thiol Acid Catalyst IonPair Iminium-Thiolate Ion Pair (B) Step2 Step 2: Nucleophilic Substitution IonPair->Step2 Intramolecular Quench Spirocycle Substituted Spirocycle (12) Step3 Step 3: Ring Expansion Spirocycle->Step3 Acid-Promoted Rearrangement Quinoline Functionalized Quinoline (4) Step1->IonPair Spirocyclization Step2->Spirocycle Nucleophilic Substitution Step3->Quinoline Ring Expansion ThiolRole1 Thiol Role: Brønsted Acid ThiolRole1->Step1 ThiolRole2 Thiol Role: Nucleophile ThiolRole2->Step2 ThiolRole3 Thiol Role: Brønsted Acid ThiolRole3->Step3

  • Step 1: Dearomatizing Spirocyclization - The reaction commences with thiol-promoted activation of the alkyne moiety, facilitating electrophilic cyclization onto the indole C2 position. [4] This dearomatizing spirocyclization proceeds through a classical Friedel-Crafts-type mechanism to generate spirocyclic indolenine intermediate B as an iminium-thiolate ion pair. [4] [5] The relatively acidic nature of thiol reagents (thiophenol pK(_a) ~ 6.5) is crucial for promoting this initial cyclization step under mild conditions.

  • Step 2: Nucleophilic Substitution - The intermediate spirocyclic indoleninyl halide undergoes regioselective nucleophilic attack by the thiolate anion at the C3 position of the indolenine framework. [4] This substitution step proceeds with concomitant displacement of the halide leaving group (Cl, Br, I) to generate substituted spirocycle 12. [4] [5] The intramolecular nature of this quench, facilitated by the initially formed ion pair, contributes to the efficiency of this transformation and minimizes competing side reactions.

  • Step 3: Ring Expansion - The final step involves acid-promoted rearrangement of the substituted spirocycle 12 through a one-atom ring expansion to yield the functionalized quinoline product 4. [4] This transformation likely proceeds via cleavage of the C2-C3 bond in the indolenine framework, followed by recombination to form the more aromatic-stabilized quinoline system. [4] [5] The thiol reagent indirectly promotes this step through in situ generation of Brønsted acid under the reaction conditions.

Characterization Data for Representative Compounds

Quinoline 4d:

  • Appearance: Pale yellow solid
  • Yield: 97% (on 1 mmol scale) [5]
  • (^1)H NMR (500 MHz, CDCl(_3)): δ 8.92 (dd, J = 4.2, 1.7 Hz, 1H), 8.17 (dd, J = 8.2, 1.7 Hz, 1H), 7.76 (d, J = 8.3 Hz, 2H), 7.62 (dd, J = 8.2, 4.2 Hz, 1H), 7.28 (d, J = 8.3 Hz, 2H), 4.67 (s, 2H), 2.97 (t, J = 7.4 Hz, 2H), 2.42 (s, 3H), 2.38 (t, J = 7.4 Hz, 2H), 2.05 (quintet, J = 7.4 Hz, 2H)
  • HRMS (ESI+): m/z calcd for C({21})H({22})NOS [M+H](^+): 336.1419, found: 336.1416

Thio-oxindole 9a:

  • Appearance: White solid
  • Yield: 82% (via desilylative pathway) [4]
  • Characterization: Full spectroscopic data ((^1)H NMR, (^{13})C NMR, HRMS) consistent with the assigned structure

Pharmaceutical Applications and Future Directions

The functionalized quinolines synthesized via this thiol-mediated cascade represent valuable intermediates for the development of therapeutic agents targeting multiple disease areas. Quinoline-based compounds have demonstrated significant antimalarial activity through mechanisms involving complexation with heme during hemoglobin digestion by Plasmodium parasites, inhibiting the crystallization process and leading to toxic heme accumulation. [1] Established antimalarial drugs including chloroquine, hydroxychloroquine, and quinacrine exemplify the therapeutic potential of this structural class, with the global hydroxychloroquine market projected to reach USD 2.86 billion by 2028. [1] [2]

In oncology, quinoline derivatives exert anticancer effects through diverse mechanisms including topoisomerase inhibition (camptothecin analogs), intercalation into DNA, disruption of kinase signaling pathways (PI3K/AKT, EGFR), and induction of apoptosis through mitochondrial dysfunction or reactive oxygen species (ROS) generation. [1] The camptothecin derivative irinotecan, used for colorectal, lung, and ovarian cancers, had a global market estimated at USD 1.1 billion in 2022, underscoring the clinical and commercial significance of quinoline-based therapeutics. [1] [2] The functionalization strategy enabled by this thiol-mediated cascade permits installation of diverse substituents that can enhance target selectivity, improve pharmacokinetic properties, and overcome drug resistance mechanisms.

Future applications of this methodology include the synthesis of targeted chemical libraries for structure-activity relationship studies, particularly exploring the impact of thioether substituents on biological activity and metabolic stability. [4] The operational simplicity and scalability of this cascade reaction (demonstrated on 1 mmol scale) [5] facilitate its implementation in medicinal chemistry campaigns aimed at optimizing lead compounds. Additionally, the unexpected discovery of the thio-oxindole side products highlights the potential for further reaction diversification and development of complementary synthetic methodologies for accessing related heterocyclic scaffolds with potential biological activity. [4]

Conclusion

The thiol-mediated cascade reaction represents an efficient, versatile, and operationally simple methodology for the synthesis of functionalized quinolines from readily available indole-tethered ynones. [4] [5] This transformation employs a single "multitasking" thiol reagent to promote a three-step sequence comprising dearomatizing spirocyclization, nucleophilic substitution, and ring expansion under remarkably mild conditions. [4] The broad substrate scope, excellent functional group tolerance, and high yields (typically >90%) render this methodology particularly valuable for pharmaceutical research requiring rapid access to diverse quinoline derivatives for biological evaluation. [4] [5]

The application of this cascade reaction in drug discovery programs facilitates the exploration of structure-activity relationships around the quinoline pharmacophore, which continues to demonstrate significant therapeutic potential across multiple disease areas, including malaria, cancer, and autoimmune disorders. [1] [2] [3] The compatibility with diverse aromatic, aliphatic, and benzylic thiol reagents enables installation of varied substituents that can modulate physicochemical properties, target engagement, and metabolic stability of resulting drug candidates. Furthermore, the serendipitous discovery of thio-oxindole formation under modified conditions underscores the potential for methodological expansion and development of complementary synthetic routes to related heterocyclic scaffolds. [4]

References

Protocol 1: Synthesis of Spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-diones

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the synthesis of spiroquinazolinones via a catalyst-mediated condensation reaction, adapted from a study that developed novel spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione derivatives [1].

Experimental Workflow: Condensation Reaction

The diagram below illustrates the experimental setup and process flow for the condensation reaction.

G cluster_0 Reaction Parameters Start Start: Reaction Setup A Alicyclic β-Amino Amide (1a-d) Start->A B Isatin Derivative (2a-p) Start->B C Catalyst System Start->C D Green Solvent Start->D Condensation Condensation Reaction A->Condensation B->Condensation C->Condensation D->Condensation Product Spiro[5,8-methanoquinazoline- 2,3'-indoline]-2',4-dione (3a-p) Condensation->Product P1 Temperature: Rt to 78 °C P2 Time: 12 to 24 hours P3 Catalyst: NH₄Cl, Alum, p-TsOH, etc. P4 Solvent: EtOH, Glycerol, Water

Detailed Methodology

  • Reaction Setup: Combine the alicyclic β-amino amide (e.g., unsubstituted diexo-amide 1a, 1.0 mmol) and the isatin derivative (e.g., unsubstituted isatin 2a, 1.0 mmol) in a suitable green solvent (e.g., 5-10 mL of EtOH, glycerol, or water) [1].
  • Catalyst Addition: Add a catalyst (30 mol%, e.g., NH₄Cl, KAl(SO₄)₂·12H₂O (alum), or p-TsOH) to the reaction mixture [1].
  • Reaction Execution: Stir the mixture at the required temperature (ambient temperature or heated to 78 °C) for 12-24 hours. Monitor the reaction progress by TLC [1].
  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The resulting solid product can be isolated via filtration, washed thoroughly with a cold ethanol/water mixture, and dried [1].
  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure spiroquinazolinone derivative 3a-p [1].

Alternative Green Synthesis Methods

The study also highlights more sustainable synthesis techniques [1]:

  • High-Speed Ball Milling (HSBM): Reactants are milled together with a catalyst (e.g., molecular iodine) in a ball mill, often requiring no solvent.
  • Microwave Irradiation (MW): Reactions are performed in a microwave reactor, significantly reducing reaction times from hours to minutes.
  • Continuous Flow (CF): Reactants are pumped through a heated reactor system, allowing for better control and scalability.

Protocol 2: Synthesis of 2-Amino-4H-pyrano[3,2-c]quinoline-3-carbonitriles

This protocol describes the synthesis of a novel series of pyrano-quinoline spiro-like compounds, evaluated as multi-kinase inhibitors with potent antiproliferative activity [2].

Experimental Workflow: Pyranoquinoline Formation

The diagram below illustrates the synthesis pathway for pyrano[3,2-c]quinoline derivatives.

G cluster_0 Synthesis Methods Reactant1 4-Hydroxy-2-oxo- 1,2-dihydroquinoline (1a-e) Conditions Reflux in EtOH or Stir in DMF Reactant1->Conditions Reactant2 2-Benzylidenemalononitrile (4a-c) Reactant2->Conditions Base Base (Et₃N or K₂CO₃) Base->Conditions Product 2-Amino-5-oxo-4-phenyl- 5,6-dihydro-4H-pyrano[3,2-c]- quinoline-3-carbonitrile (5a-l) Conditions->Product M1 Method I/II: Reflux in EtOH with base M2 Method III: Stir in DMF with K₂CO₃

Detailed Methodology

  • Reaction Setup: In a round-bottom flask, combine the 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1a–e, 1.0 mmol) and the 2-benzylidenemalononitrile derivative (4a–c, 1.0 mmol) in 40-50 mL of solvent [2].
  • Base Addition: Add the base (1.5 mmol, either triethylamine or anhydrous potassium carbonate) to the mixture [2].
  • Reaction Execution:
    • Method I/II: Reflux the reaction mixture in absolute ethanol for approximately 12 hours [2].
    • Method III: Stir the reaction mixture in DMF at ambient temperature for 24 hours [2]. Monitor the reaction by TLC.
  • Work-up and Isolation:
    • For Methods I/II: After cooling, filter the precipitated solid and wash it with ethanol [2].
    • For Method III: Upon completion, pour the reaction mixture onto crushed ice (approx. 100 g) with stirring. Filter the resulting precipitate and wash it with water [2].
  • Purification: Dry the collected solid and recrystallize it from ethanol to obtain the pure pyranoquinoline products 5a–l [2].

Biological Activity and Key Compounds

The synthesized compounds from these protocols demonstrated significant biological activity. The table below summarizes the key data for the most active compounds from Protocol 2 [2].

Compound Antiproliferative Activity (GI₅₀) EGFR Inhibition (IC₅₀) HER-2 Inhibition (IC₅₀) BRAF Inhibition (IC₅₀)
5e 26 nM 71 nM 21 nM 62 nM
5h 28 nM 75 nM 23 nM 67 nM
Erlotinib (Reference) 33 nM 80 nM [2] Not Applicable 60 nM [2]

Notes: GI₅₀ and IC₅₀ values represent the concentration required for 50% growth inhibition or enzyme inhibition, respectively. Lower values indicate higher potency [2].

Discussion and Strategic Insights

The inability to find a specific protocol for "quinoline-6-thiol" highlights a strategic point in medicinal chemistry. Researchers often employ a scaffold-hopping approach, where a core structure (like quinoline) is modified to create diverse chemical libraries [2] [1] [3]. The protocols provided here are excellent examples, yielding compounds with:

  • Multi-Target Inhibition: The pyranoquinolines (5e, 5h) are potent simultaneous inhibitors of EGFR, HER-2, and BRAF, which is a valuable strategy to overcome drug resistance in cancer [2].
  • Favorable Drug-like Properties: Incorporating the carbonitrile group, as in Protocol 2, is a deliberate design tactic. This group adds rigidity, enables hydrogen bonding with protein targets, and improves metabolic stability [2].
  • Green Chemistry Advancements: The adoption of HSBM, MW, and CF techniques reflects a strong industry trend towards more sustainable and scalable synthetic processes [1].

Key Takeaways for Researchers

  • Explore Analogues: Consider if other quinoline-based heterocyclic systems, such as pyrano-quinolines or spiroquinazolinones, could serve as viable scaffolds for your project.
  • Prioritize Multi-target Profiles: The most promising results in recent literature come from compounds designed to inhibit multiple kinase targets simultaneously.
  • Adopt Green Chemistry: Methodologies like HSBM and microwave irradiation can drastically reduce reaction times and environmental impact, aligning with modern pharmaceutical industry standards.
  • Utilize In Silico Tools: Molecular docking studies were integral to the design and validation process in the cited research, helping to rationalize the high activity of the final compounds [2] [1].

References

quinoline-6-thiol in quinoline synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Synthetic Strategies

While a direct protocol is unavailable, established quinoline chemistry suggests several viable routes. The table below summarizes potential methods starting from a quinoline core, which can be synthesized via classic reactions like the Skraup, Friedländer, or Conrad–Limpach syntheses [1] [2] [3].

Proposed Method Key Intermediate Reagents & Conditions Notes
Nucleophilic Aromatic Substitution 6-Chloroquinoline Thiol source: Thiourea, NaSH, or Na₂S. Conditions: Heating in a high-boiling solvent (e.g., DMF, ethanol). Classic approach; requires access to the chloro derivative. Regioselectivity is key [4].

| Diazotization of 6-Aminoquinoline | 6-Aminoquinoline | 1. NaNO₂, strong acid (e.g., HCl), 0-5°C. 2. Thiol incorporation: Potassium ethyl xanthate, followed by hydrolysis. | Converts amino to thiol via a diazonium salt intermediate. Requires careful temperature control. | | Activation of Quinolin-6-ol | Quinolin-6-ol | 1. Activation: O-alkylation or O-arylsulfonylation. 2. Nucleophile: A thiolate anion (RS⁻). | An indirect method that may require multiple steps and protecting groups. | | Functional Group Interconversion | Quinoline-6-sulfonic acid or Quinoline N-oxide | Reduction: PCl₅, PCl₃, or other reducing agents. | Conversion of sulfonic acid group is less common. N-oxide can activate the 6-position for functionalization. |

Recommended Experimental Workflow

Given the lack of a direct precedent, a practical research plan is recommended. The following workflow integrates the proposed strategies into a logical sequence for developing a reliable protocol.

G Start Start: Obtain/Synthesize Quinoline Core Route1 Route 1: Synthesize 6-Aminoquinoline Start->Route1 Route2 Route 2: Synthesize 6-Chloroquinoline Start->Route2 Step1 Diazotization & Thiol Introduction Route1->Step1 Step2 Nucleophilic Substitution with Thiol Source Route2->Step2 Analysis Purification & Analysis (Column Chromatography, NMR, MS, HPLC) Step1->Analysis Step2->Analysis Thiol Pure Quinoline-6-thiol Analysis->Thiol

Key Considerations for Protocol Development

  • Intermediates are Key: The primary challenge is obtaining the correct 6-substituted quinoline precursor (chloro or amino). This may require regioselective electrophilic aromatic substitution or directed ortho-metalation strategies.
  • Thiol Handling: The thiol group is prone to oxidation, forming disulfides. Conducting reactions under an inert atmosphere (N₂ or Ar) and including a final purification step (e.g., column chromatography) is crucial [5].
  • Analytical Characterization: Confirm the structure and purity of the final product and all intermediates using modern techniques:
    • NMR Spectroscopy: To confirm regiochemistry and functionality.
    • Mass Spectrometry (MS): For molecular weight confirmation.
    • HPLC: To assess chemical purity.

References

protocol for nucleophilic substitution with quinoline-6-thiol

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Related Compounds

While data on quinoline-6-thiol is limited, research on other quinoline compounds provides useful context:

  • This compound Itself: The compound with CAS Number 100653-59-6 is listed, confirming its existence, but no synthetic details or reactivity information is provided [1].
  • Nucleophilic Substitution on Other Quinolines: A robust protocol exists for nucleophilic substitution at the 4-position of 4-chloro-8-methylquinolin-2(1H)-one [2]. This demonstrates that quinoline rings can undergo reactions with various nucleophiles (thiols, hydrazines, azides, amines), but this does not directly involve this compound as a reagent [2].
  • Nucleophilic Aromatic Substitution: Recent research highlights that perfluorophenyl-substituted quinoline polymers can undergo efficient nucleophilic aromatic substitution with phenol-containing molecules [3]. This indicates that the electronic properties of the quinoline system are crucial for its reactivity in such substitutions.

A Generalized Workflow for Reaction Development

Given the lack of a direct protocol, the following workflow can guide development of your own procedure. A key consideration is the dual role of this compound, which can act as a nucleophile (via the sulfur atom) or be modified by reacting at other sites on the ring.

G Start Start: this compound Decision How will the thiol be used? Start->Decision AsNucleophile As a Nucleophile Decision->AsNucleophile  React with S atom AsSubstrate As a Substrate (Modify the ring) Decision->AsSubstrate  React at other ring sites SubStep1 Perform Nucleophilic Aromatic Substitution AsNucleophile->SubStep1 Protect Protect Thiol Group (e.g., as disulfide) AsSubstrate->Protect SubStep2 Deprotect Thiol Group Protect->SubStep2 Product1 Product: S-Substituted Derivative SubStep1->Product1 Product2 Product: Ring-Modified This compound SubStep2->Product2

Key Reaction Parameters from Analogous Systems

The table below summarizes conditions from a closely related nucleophilic substitution on a chloroquinoline [2]. You can use this as a starting point and adapt it for this compound.

Parameter Example from 4-Chloroquinoline [2] Considerations for this compound
Nucleophile Thiourea, alkanethiols, thiophenol, hydrazine, sodium azide. If using this compound as a nucleophile, it would fit here.
Electrophile 4-Chloro-8-methylquinolin-2(1H)-one. If modifying the ring of this compound, it must first be functionalized (e.g., with a good leaving group).
Solvent Ethanol, DMF. DMF is often preferred for higher temperatures and solubility.
Base Sodium ethoxide. Necessary to deprotonate the thiol if using it as a nucleophile.
Temperature Reflux. Varies with solvent and reactivity; often requires heating.
Reaction Time 1 to 4 hours. Must be monitored by TLC or LCMS.

Recommended Path Forward

To obtain the specific protocol you need, I suggest you:

  • Consult specialized databases: Search SciFinder, Reaxys, or PubMed Central using "this compound nucleophilic substitution" as keywords. These repositories contain millions of journal articles and may have the exact procedure.
  • Review synthetic methodology papers: Look for articles describing the synthesis and applications of this compound to see how other researchers have functionalized it.

References

quinoline-6-thiol in fluorescent probe synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Quinoline Scaffolds in Fluorescent Probe Design

Quinoline is a privileged structure in fluorescent probe development due to its synthetic versatility and excellent photophysical properties, which enable the creation of sensitive and tunable sensors [1]. The scaffold allows for strategic modifications that directly influence key photophysical parameters.

Core Design Principles of Quinoline Probes: Modern quinoline-based probes are designed with modular domains, as exemplified by the DMAQ (dimethylamino quinoline) scaffold [1]. The table below outlines the function of each strategic domain.

Strategic Domain Position in Quinoline Function & Purpose Common Functional Groups / Moieties
Polarization Domain 7-position Introduces an electron-donating group to push electron density into the quinoline core, serving as the "Donor" in a push-pull system. Dimethylamino group (-NMe₂) [1]
Tuning Domain 1 2-position A tunable site for installing structurally diverse moieties to fine-tune photophysical properties and chemical functionality. Aryl groups (via cross-coupling), electron-withdrawing/accepting groups [1]
Tuning Domain 2 4-position A second tunable site, often used with electron-withdrawing groups to create a strong "Acceptor" for a robust push-pull system. Chloro (-Cl), aryl groups, other electron-acceptors [1]

The signaling mechanisms of quinoline-based probes are illustrated in the following workflow:

G Probe Quinoline-Based Probe Target Interaction with Target Probe->Target Biological Sensing Mech1 Photoinduced Electron Transfer (PeT) Target->Mech1 e.g., Thiol Detection Mech2 Intramolecular Charge Transfer (ICT) Target->Mech2 e.g., Metal Ion Sensing Signal Fluorescence Signal Output Mech1->Signal Turn-On or Ratiometric Mech2->Signal Spectral Shift

Synthetic Protocols for Quinoline-Based Probes

While a specific protocol for quinoline-6-thiol is not available, the following established synthesis for a poly-halogenated quinoline core provides a direct route for subsequent functionalization, including potential introduction of thiol groups.

Synthesis of 2,4-Dichloro-N,N-dimethylquinolin-7-amine (Core Precursor)

This optimized one-pot, two-step procedure yields a versatile precursor for further derivatization via cross-coupling reactions [1].

  • Objective: To synthesize the key poly-halogenated quinoline precursor 3 from commercially available materials.
  • Principle: A cyclocondensation followed by chlorination, using a high-boiling solvent to maintain homogeneity and improve yield.
  • Materials:
    • 3-(Dimethylamino)aniline (1)
    • Diethyl malonate
    • Phosphorous oxychloride (POCl₃)
    • Diphenyl ether (DPE)
  • Equipment:
    • Round-bottom flask
    • Heating mantle with temperature control
    • Reflux condenser
    • Thin-layer chromatography (TLC) setup
    • Equipment for vacuum distillation and column chromatography.
  • Step-by-Step Procedure:
    • Cyclocondensation: In a round-bottom flask, dissolve 3-(dimethylamino)aniline (1, 8.8 mmol) in diphenyl ether (DPE). Add an excess of neat diethyl malonate. Heat the mixture to 160-200 °C with stirring and monitor the reaction by TLC for the complete formation of intermediate 2 (7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one).
    • One-Pot Chlorination: Without isolating intermediate 2, add 10 equivalents of POCl₃ directly to the reaction mixture. Continue heating under reflux for the duration necessary for complete chlorination (monitor by TLC).
    • Work-up and Purification: Allow the reaction mixture to cool. Carefully quench any excess POCl₃ and isolate the product. Purify the crude material via vacuum distillation or column chromatography to obtain compound 3 as a pure solid.
  • Notes and Troubleshooting:
    • Critical Step: The use of DPE as a solvent is crucial for achieving a homogeneous reaction mixture and a high yield (up to 96%). Earlier methods without solvent gave poor yields (~26%) [1].
    • Safety: Conduct the chlorination step in a fume hood due to the corrosive nature of POCl₃ and the potential release of HCl gas.

Post-Functionalization: Suzuki-Miyaura Cross-Coupling

The synthesized dichloroquinoline core 3 can be regioselectively functionalized at the 2- and 4-positions [1]. This is a key step where a thiol-containing boronic acid could theoretically be introduced to create a this compound probe.

  • Objective: To install an aryl group at the 2-position of the DMAQ core via a palladium-catalyzed cross-coupling reaction.
  • Reaction Scheme: 2,4-Dichloro-N,N-dimethylquinolin-7-amine (3) + ArB(OH)₂ → 2-Aryl-4-chloro-N,N-dimethylquinolin-7-amine
  • Typical Conditions:
    • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
    • Base: Na₂CO₃ or Cs₂CO₃.
    • Solvent: A mixture of Toluene/Ethanol/Water or Dioxane/Water.
    • Temperature: 80-100 °C under an inert atmosphere (Ar or N₂).
  • Note on this compound: To synthesize a probe based on this compound, the precursor would likely be a 6-haloquinoline (e.g., 6-bromoquinoline). The synthetic logic would involve introducing a protected thiol group (e.g., via a sulfide) at the 6-position early in the synthesis, followed by deprotection. The thiol group itself could then serve as the recognition unit for metal ions like Hg²⁺, analogous to other thiol-based sensors [2].

Application in Thiol Sensing

Thiol-containing probes are powerful tools for detecting biological thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). While not based on this compound, the working mechanism of a reported thiol-based Schiff base sensor provides a excellent model for how a this compound probe could function [2].

Performance of a Model Thiol-Based Hg²⁺ Sensor (PMP)

The probe PMP, a simple thiol-based Schiff base, demonstrates the high sensitivity achievable with this functional group [2].

Parameter Value / Characterization
Probe Name (E)-3-(((2-mercaptophenyl)imino)methyl)pyridin-2-ol (PMP)
Target Analyte Hg²⁺ ions
Sensing Mechanism "Turn-off" via Chelation-Enhanced Fluorescence Quenching (CHEQ)
Binding Stoichiometry 1:1 (PMP : Hg²⁺), confirmed by Job's plot
Detection Limit (LOD) 5.2 × 10⁻⁸ M
Linear Range Not specified in available excerpt
Application in Cells Effective imaging of Hg²⁺ in human HeLa cells
Real Sample Analysis Detection of Hg²⁺ in borewell, canal, and dam water

The general sensing mechanism for this class of thiol-reactive probes is summarized below:

G FreeProbe Free Probe (this compound) Analyte Target Analyte (e.g., Hg²⁺, GSH) FreeProbe->Analyte Coordination or Reaction Complex Probe-Analyte Complex Analyte->Complex Binding Event SignalChange Fluorescence Change Complex->SignalChange Quenching (Turn-Off) or Enhancement (Turn-On)

Discussion and Future Perspectives

The data confirms that the quinoline scaffold is a highly promising and tunable platform for fluorescent probe development [1]. The strategic design of a "push-pull" system within the molecule allows for precise control over its photophysical properties. Furthermore, the thiol functional group is a well-established and effective recognition unit for creating highly sensitive and selective sensors, particularly for heavy metal ions like Hg²⁺ [2].

Given this context, a This compound derivative represents a logical and promising fusion of these two concepts. You could hypothesize a probe where the quinoline core provides the fluorescence signal, and the thiol group at the 6-position acts as a specific binding site for a target analyte. The synthetic protocol for the DMAQ core [1] provides a excellent starting point, which would need to be adapted to introduce and protect the thiol group at the required position during synthesis.

References

Quinoline-Based Probes for Biothiol Detection: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biothiols and Quinoline Probes

Biological thiols (biothiols) such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) play crucial roles in maintaining cellular redox homeostasis, regulating enzyme activity, and reducing free radicals [1]. Abnormal levels of these molecules are associated with numerous diseases, including cardiovascular disorders, Alzheimer's disease, cancer, and liver damage [1] [2]. Accurate detection and imaging of biothiols are therefore essential for biomedical research and early diagnosis.

Quinoline and its derivatives have emerged as exceptional fluorophores for constructing fluorescent probes due to their flexible photophysical properties, good photostability, environmental sensitivity, and low cytotoxicity [3]. The quinoline moiety provides a versatile platform that can be easily modified, allows for emission tuning into the near-infrared (NIR) region, and offers sites for specific recognition reactions, making it an ideal choice for bioimaging applications [3].

Commercially Available Quinoline-Based Probes and Their Properties

The table below summarizes the characteristics of several reported quinoline-based fluorescent probes for biothiols.

Probe Name Core Structure Reactive Site / Mechanism Selectivity Key Analytical Performance Reference
BQA-1 & BQA-2 Quinoline-benzo[d]oxazole Acrylate ester / Conjugate addition-cyclization Discriminates Cys from Hcy/GSH BQA-1: Ratiometric, emission shift ~130 nm, LOD: 0.59 µM. BQA-2: Turn-on, LOD: 0.98 µM. [4]
Q1-Q3 2(1H)-Quinolone Malonate moiety / Nucleophilic substitution General biothiol detection Q3: Stable in aqueous buffer, emission shift, Stokes shift >100 nm. [5]
Q4 2(1H)-Quinolone Dicyanovinyl group / Nucleophilic addition General biothiol & cyanide Large bathochromic shift, higher quantum yield, but unstable in water. [5]
Chromenoquinoline-based probes Chromenoquinoline Not specified / Quencher positioning General biothiol detection "Off-On" fluorescence response, high sensitivity and selectivity. [6]

Detailed Experimental Protocol for Cell Imaging with BQA Probes

The following protocol is adapted from the work on BQA-1 and BQA-2 probes [4], which utilize a conjugate addition-cyclization reaction mechanism for selective cysteine detection.

Signaling Mechanism

The probe's acrylate ester group acts as both a fluorescence quencher and a recognition site. Upon reaction with Cys, a conjugate addition occurs, followed by an intramolecular cyclization that cleaves the acrylate moiety. This restoration of the electron-donating group leads to a strong ratiometric or turn-on fluorescence signal.

G A Quinoline-derived probe (Fluorescence quenched) C 1. Conjugate Addition (Michael addition) A->C B Cysteine (Cys) B->C D Intermediate C->D E 2. Intramolecular Cyclization D->E F Cleavage of Acrylate E->F G Restored Fluorophore (Strong Fluorescence) F->G

Materials
  • Probe Stock Solution: Dissolve BQA-1 or BQA-2 in anhydrous DMSO to a concentration of 1-10 mM. Store at -20°C.
  • Imaging Buffer: Phosphate-buffered saline (PBS, 0.01 M, pH 7.4) or other appropriate physiological buffer.
  • Cell Line: Adherent cells (e.g., HeLa, HEK 293).
  • Control Reagents: N-Ethylmaleimide (NEM, a thiol-blocking agent), exogenous Cys/GSH/Hcy solutions.
Procedure
  • Cell Culture and Seeding

    • Culture cells in standard medium under recommended conditions.
    • Seed cells into sterile glass-bottom culture dishes or multi-well plates and incubate until 60-80% confluency is reached.
  • Probe Incubation

    • Dilute the probe stock solution in pre-warmed, serum-free imaging buffer to a final working concentration (typically 1-10 µM). Ensure the DMSO concentration is ≤0.1% (v/v).
    • Remove the cell culture medium and gently wash the cells with PBS (pH 7.4) twice.
    • Add the probe working solution to the cells and incubate in the dark at 37°C for 20-60 minutes.
  • Control Experiments

    • Thiol Depletion Control: Pre-treat a separate group of cells with 1 mM NEM in imaging buffer for 30 minutes at 37°C. Wash thoroughly with PBS to remove residual NEM before adding the probe.
    • Competition Experiment: Co-incubate cells with the probe and an excess of exogenous Cys, Hcy, or GSH (e.g., 100-500 µM).
  • Fluorescence Imaging

    • After incubation, carefully remove the probe solution and wash the cells three times with PBS to remove any non-specific background signal.
    • Add a fresh, small volume of imaging buffer to cover the cells.
    • Perform imaging immediately using a confocal laser scanning microscope or an epifluorescence microscope.
    • For BQA-1 (Ratiometric): Collect fluorescence emission sequentially at two channels, typically around 383 nm (donor) and 518 nm (acceptor), using an excitation wavelength in the UV range (e.g., 350-370 nm). Calculate the fluorescence ratio (F~518~/F~383~) for quantitative analysis.
    • For BQA-2 (Turn-on): Use an excitation wavelength suitable for the quinoline-benzooxazole fluorophore (e.g., ~370-380 nm) and collect emission in the green channel (e.g., 500-550 nm).
Data Analysis and Interpretation
  • A strong fluorescence signal in the experimental group indicates the presence of intracellular biothiols.
  • The signal should be significantly attenuated in the NEM pre-treated group, confirming the response is thiol-specific.
  • BQA probes show a stronger response to Cys than to Hcy or GSH due to favorable reaction kinetics.

Comparison of Probe Performance and Selection Guide

When selecting a quinoline-based probe for your experiment, consider the following performance aspects, which are derived from the broader literature on thiol probes [7] [8].

Feature Ideal Characteristic Application Implication
Selectivity Ability to discriminate Cys, Hcy, and GSH. Enables precise study of individual thiols in complex pathways.
Sensitivity (LOD) Low nanomolar (nM) to high picomolar (pM) range. Detects subtle, physiologically relevant changes in concentration.
Emission Window Near-Infrared (NIR, 650-900 nm) Deeper tissue penetration, reduced background autofluorescence, less photodamage.
Response Type Ratiometric measurement. Provides built-in calibration, improving quantification accuracy.
Response Time Fast (within minutes). Suitable for monitoring dynamic, real-time processes.
Aqueous Stability High stability in aqueous buffers at physiological pH. Ensures reliable performance in biological systems.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No Fluorescence Signal Low cellular uptake; Probe precipitation; Incorrect filter sets. Verify probe solubility; optimize loading concentration/time; confirm microscope settings with a known fluorescent dye.
High Background Signal Incomplete washing; Non-specific binding; Probe hydrolysis. Increase number/frequency of washes after incubation; include a serum-free pre-incubation; use fresher probe stock.
No Signal in Control Cells Probe is inactive; Cells have low thiol levels. Test probe performance in a cuvette-based assay with known thiols; check cell health and viability.
Unexpected Cytotoxicity High probe concentration; DMSO toxicity. Titrate probe to find the lowest effective concentration; ensure final DMSO ≤0.1%.

Summary and Future Perspectives

Quinoline-based fluorescent probes offer a powerful toolset for the selective and sensitive detection of biothiols in living cells. The BQA series exemplifies a sophisticated design for discriminating Cys from Hcy/GSH, while probes based on the 2(1H)-quinolone scaffold with malonate groups offer an alternative with good aqueous stability [4] [5].

Future development in this field is likely to focus on creating more probes with NIR-II emission (900-1700 nm) for even better in vivo imaging depth and resolution [8]. Furthermore, combining multiple sensing mechanisms to create probes that can simultaneously monitor two or more biothiols in different emission channels remains a key goal for understanding their interconnected roles in health and disease [2] [7].

References

Application Notes: Quinoline-Based Corrosion Inhibitors for Acidic Media

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Evaluation

The following workflow outlines a standard experimental procedure for evaluating a quinoline-based corrosion inhibitor, synthesized from established methods for related compounds [1] [2].

G Start Start: Inhibitor Synthesis (e.g., Ultrasound-assisted) A Working Electrode Preparation (Polishing, Cleaning, Drying) Start->A B Corrosive Solution Preparation (0.5-1.0 M H₂SO₄ or HCl) A->B C Electrochemical Cell Setup (WE, CE, RE) B->C D Baseline Measurement (Without Inhibitor) C->D E Inhibition Efficiency Tests (EIS, PDP) D->E F Surface Analysis (AFM, XPS, SEM/EDS) E->F G Computational Studies (DFT, MC/MD Simulations) F->G End Report Inhibition Efficiency and Adsorption Parameters G->End

1. Inhibitor Synthesis

  • Reference Method: Related quinoline-triazole hybrids (e.g., KB2) were synthesized via an ultrasound-assisted method [1].
  • Procedure: Mix 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol) with an appropriate aldehyde derivative (1 mmol) in methanol (20 mL) with a few drops of concentrated H₂SO₄ as a catalyst. Irradiate the mixture under ultrasound for approximately 3 minutes at room temperature. Filter the resulting precipitate and wash with hot methanol [1].
  • Characterization: Confirm molecular structure using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry [1].

2. Working Electrode Preparation

  • Material: Use carbon steel or mild steel coupons [1] [2].
  • Preparation: Embed coupons in epoxy resin to expose a defined surface area (e.g., 1 cm²). Sequentially polish the exposed surface with emery paper from coarse to fine grit (e.g., 320 to 2000), then with alumina slurry (0.5 µm) for a mirror finish [1] [3].
  • Cleaning: Rinse thoroughly with double-distilled water, followed by ethanol or acetone, and air-dry before use [1] [2].

3. Test Solution and Electrochemical Measurements

  • Corrosive Medium: Prepare an acidic solution, typically 0.5 M H₂SO₄ or 1.0 M HCl, using reagent-grade chemicals and double-distilled water [1] [2].
  • Inhibitor Stock Solution: Prepare a concentrated stock solution (e.g., 1x10⁻³ M) of the quinoline derivative in the appropriate corrosive medium or a co-solvent like ethanol [2].
  • Electrochemical Tests:
    • Open Circuit Potential (OCP): Monitor until stable (∼30 min) to establish a steady state [1].
    • Electrochemical Impedance Spectroscopy (EIS): Perform at OCP over a frequency range (e.g., 100 kHz to 0.1 Hz) with a low amplitude perturbation (10 mV). Model the data using an equivalent circuit to determine charge transfer resistance (Rct) [1] [4].
    • Potentiodynamic Polarization (PDP): Scan the potential from cathodic to anodic regions (e.g., ±250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s). Analyze Tafel slopes to determine corrosion current density (Icorr) and identify inhibitor type (anodic, cathodic, or mixed) [1] [2].

4. Surface Analysis

  • Atomic Force Microscopy (AFM): Image polished steel surfaces after immersion in corrosive media with and without inhibitor to assess surface roughness and protective film formation [1] [4].
  • X-ray Photoelectron Spectroscopy (XPS): Analyze elemental composition and chemical states on the steel surface after inhibitor adsorption to confirm the presence of key elements (e.g., N, S from inhibitor) and iron-inhibitor complexes [1] [4].
  • Scanning Electron Microscopy (SEM) / Energy Dispersive X-ray Spectroscopy (EDS): Examine surface morphology and detect the presence of inhibitor elements on the metal substrate [4] [3].

5. Computational Studies

  • Density Functional Theory (DFT): Calculate quantum chemical parameters (e.g., EHOMO, ELUMO, energy gap ΔE, dipole moment) to correlate electronic structure with inhibition performance [1] [2] [5].
  • Monte Carlo (MC) or Molecular Dynamics (MD) Simulations: Simulate the adsorption configuration and interaction energy of the inhibitor molecule on relevant iron crystal surfaces (e.g., Fe(110)) in a hydrated environment [1] [4].
Performance Data for Related Quinoline Inhibitors

The table below summarizes experimental data for structurally related quinoline derivatives, providing a benchmark for expected performance.

Table 1: Experimental Performance of Selected Quinoline-Based Corrosion Inhibitors

Inhibitor Code / Name Chemical Description Metal / Acid System Optimal Concentration Max. Inhibition Efficiency (%) Inhibitor Type Adsorption Isotherm
KB2 [1] Triazole-based quinoline derivative Carbon Steel / 0.5 M H₂SO₄ 9 × 10⁻⁵ M 92.4% (at 298 K) Mixed-type Langmuir
CMN & CMP [2] Quinoline Schiff base derivatives Mild Steel / 1 M HCl 10⁻³ M ~90% (gravimetric) Mixed-type Information Not Specified
Q & QN [4] Quinoline-8-ol derivatives Mild Steel / 1 M HCl 10⁻³ M >90% (EIS) Mixed-type Langmuir

Table 2: Key Quantum Chemical Parameters from DFT Calculations for Related Inhibitors

Parameter Significance for Corrosion Inhibition Reported Trends for Effective Quinoline Inhibitors
EHOMO High value indicates strong electron-donating ability to metal surface Higher (less negative) values correlate with better inhibition [5]
ELUMO Low value indicates ability to accept electrons from metal Lower (more negative) values correlate with better inhibition [5]
ΔE (ELUMO - EHOMO) Small band gap facilitates adsorption Smaller values associated with higher inhibition efficiency [5]
Dipole Moment (μ) High value may improve adsorption via electrostatic interaction Correlation with efficiency can be system-dependent [5]
Mechanism of Action and Key Insights

The corrosion inhibition mechanism of quinoline derivatives involves multiple aspects:

  • Adsorption and Protective Layer: Quinoline derivatives typically function as mixed-type inhibitors, reducing both anodic metal dissolution and cathodic hydrogen evolution reactions [1] [2] [4]. They adsorb onto the steel surface, forming a protective layer that blocks active sites and impedes corrosive agents [1]. Adsorption most commonly follows the Langmuir isotherm, suggesting monolayer coverage [1] [4].

  • Molecular Interactions: Inhibition effectiveness is enhanced by molecular structure. Heteroatoms (N, O, S) provide active centers for adsorption on the metal surface via their lone pair of electrons [1] [6]. Aromatic rings and π-systems facilitate flat adsorption orientation through interaction with the metal surface [1] [7].

  • Advanced Modeling Considerations: A complete molecular modeling approach should consider not just the inhibitor's electronic properties and surface interaction, but also the effects of the solvent, electrode potential, and anodic/cathodic surface zones for a realistic simulation [7].

Important Limitations and Future Directions

  • Specific Compound Data: The provided protocols and performance data are based on closely related quinoline derivatives, not quinoline-6-thiol itself. You should adapt these methods for your specific compound.
  • Experimental Variations: Optimal concentration, temperature, and immersion time can vary significantly with specific inhibitor structure and corrosive environment [1].
  • Green Chemistry Synthesis: Where possible, employ green synthesis methods (e.g., ultrasound-assisted) as they are efficient and environmentally friendly [1] [8].

References

Application Notes: The Quinoline Scaffold in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Quinoline is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are significant due to their wide distribution in nature and broad spectrum of biological activities [1].

Table 1: Selected Biological Activities of Quinoline Derivatives

Biological Activity Example Drugs Clinical Use
Antimalarial [1] Quinine, Chloroquine, Mefloquine Treatment and prevention of malaria
Antimicrobial [1] [2] Ciprofloxacin, Sparfloxacin Treatment of bacterial infections
Anticancer [1] Irinotecan, Camptothecin Treatment of various cancers
Antimycobacterial [1] Bedaquiline Treatment of tuberculosis
Anti-inflammatory & Analgesic [1] - Management of inflammation and pain
Antiviral [1] [2] Saquinavir HIV-1 protease inhibitor

General Protocol for Quinoline Synthesis via Friedlander Annulation

The Friedlander synthesis is a classic and versatile method for constructing the quinoline ring system [1]. The following protocol, while not specific to quinoline-6-thiol, illustrates a modern, nanocatalyzed approach to this reaction.

Objective: To synthesize substituted quinoline derivatives from 2-aminoaryl ketones and α-methylene ketones using a magnetic nanocatalyst.

Materials:

  • Catalyst: Fe₃O₄@SiO₂/isoniazid/Cu(II) nanocatalyst (spherical, 20–30 nm) [1].
  • Reagents: 2-Aminoaryl ketone, α-methylene ketone (cyclic or acyclic).
  • Solvent: Ethanol.
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, and equipment for thin-layer chromatography (TLC).

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), α-methylene ketone (1.2 mmol), and ethanol (10 mL) as solvent.
  • Catalyst Addition: Add the Fe₃O₄@SiO₂/isoniazid/Cu(II) nanocatalyst (0.07 mg) to the reaction mixture [1].
  • Heating and Stirring: Heat the mixture at 60°C with continuous stirring for 2 hours. Monitor the reaction progress by TLC.
  • Work-up: After completion, separate the catalyst from the reaction mixture using an external magnet.
  • Isolation: Concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude product using recrystallization or column chromatography to obtain the pure quinoline derivative.

Expected Outcomes: This method typically yields quinoline derivatives in good to excellent yields (68–96%). The catalyst can be recovered and reused for up to four cycles with a minor reduction in activity [1].

Workflow for Developing a Quinoline-Based Pharmaceutical Intermediate

The following diagram outlines a generalized workflow for the synthesis and development of a quinoline-based pharmaceutical intermediate, which can be adapted for specific compounds like this compound.

G Start Start: Target Quinoline Identification S1 Route Scouting and Reaction Optimization Start->S1 Literature Review S2 Intermediate Synthesis and Purification S1->S2 Select Method (e.g., Friedlander) S3 Structural Confirmation S2->S3 Obtain Pure Compound S4 Biological Evaluation S3->S4 Confirm Structure (NMR, MS, HPLC) End Advanced Pharmaceutical Intermediate S4->End Promising Activity

How to Locate Specific Information on this compound

Since direct information was not available in the search, you can use the following strategies to find the required details:

  • Search Specialized Databases: Use scientific databases like SciFinder, Reaxys, or specific patent databases. These resources are more comprehensive for obscure chemical compounds than general web searches.
  • Consult Chemical Suppliers: Check the websites or technical documents of major chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals). They often provide basic physicochemical data, MSDS, and sometimes application notes for commercially available compounds.
  • Derive from Analogues: Use the general protocols for quinoline synthesis and functionalization of thiol groups to hypothesize and design a synthetic route for this compound. The provided nanocatalyst protocol [1] could be a starting point for constructing the quinoline core, with subsequent steps to introduce or reveal the thiol group at the 6-position.

References

Troubleshooting Guide for Low Yields in Quinoline-Thiol Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Possible Cause Solution & Recommended Approach Key Experimental Parameters

| Thiol Group Reactivity | Oxidation to disulfides; undesirable side reactions [1]. | Use protective groups (e.g., trityl). Introduce thiol late in synthesis [1]. | Protection: React with S-trityl protected thioacetic acid using DCC or EDCI in DCM [1]. Deprotection: Use TFA/Triethylsilane system at 0°C under inert atmosphere [1]. | | Reaction Efficiency | Low conversion; long reaction times; harsh conditions. | Employ green catalysts (e.g., p-TSA, K2CO3) [2] or metal oxide nanoparticles [3]. | Catalyst Use: p-Toluenesulfonic acid (p-TSA), catalyst-free conditions in ethanol or water [2]. Solvent: Greener solvents like ethanol or water [2]. | | Synthetic Pathway | Inefficient multi-step route for complex quinoline cores. | Utilize one-pot, multicomponent (MCR) [3], or solvent-free techniques [3] [4]. | Microwave Irradiation: p-TSA catalysis, solvent-free, 5 min reaction time [3]. Ultrasound Irradiation: Ionic liquid catalyst, room temperature, 10 min [5]. |

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when working with thiol-containing quinolines? The high reactivity of the thiol (-SH) group is the primary concern. It is prone to oxidation, forming disulfide bridges, and can participate in unwanted side reactions [1]. A protection/deprotection strategy is highly recommended. The S-trityl group is an effective protector; it is stable during reactions and can be cleanly removed under mild acidic conditions [1].

Q2: My starting material is expensive. How can I maximize the yield of my quinoline core synthesis? To improve atom economy and efficiency, adopt modern one-pot strategies. Multicomponent reactions (MCRs) and solvent-free conditions are excellent choices [3] [4]. These methods reduce purification steps, minimize waste, and often lead to higher overall yields. Energy-efficient methods like microwave irradiation can also dramatically improve yields and reduce reaction times from hours to minutes [3].

Q3: Are there greener catalysts I can use to make my synthetic process more sustainable? Yes, several green catalysts are highly effective for quinoline synthesis. These include:

  • p-Toluenesulfonic acid (p-TSA) [2] [3]
  • Potassium carbonate (K2CO3) [2]
  • L-proline as an organocatalyst [3]
  • β-Cyclodextrin as a supramolecular catalyst [3]
  • Metal oxide nanoparticles [3] Combining these catalysts with green solvents like ethanol or water [2] aligns with sustainable chemistry principles.

Experimental Workflow for Synthesis

The following diagram maps the logical decision process for planning a high-yield synthesis, integrating the strategies discussed above.

Start Plan Quinoline-Thiol Synthesis Step1 Define Target Quinoline Core Start->Step1 Step2 Choose Synthetic Strategy Step1->Step2 Route1 One-Pot/MCR Route Step2->Route1 Route2 Stepwise Route Step2->Route2 Step3 Incorporate Thiol Group Method1 Direct synthesis with protected thiol Step3->Method1 Method2 Late-stage functionalization Step3->Method2 Step4 Select Reaction Conditions Cond1 Green Catalyst (p-TSA, L-proline) Step4->Cond1 Cond2 Green Solvent (Ethanol, Water) Step4->Cond2 Cond3 Efficient Energy (Microwave, Ultrasound) Step4->Cond3 Route1->Step3 Route2->Step3 Method1->Step4 Method2->Step4

I hope this technical support guide provides a solid foundation for optimizing your experiments.

References

solvent selection for quinoline-6-thiol reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most critical factor to consider when handling quinoline-6-thiol?

    • A: The most critical factor is managing the reactivity of the thiol (-SH) group. Thiols are prone to oxidation, which can form disulfide bridges (two this compound molecules forming a dimer), especially in the presence of air or oxidizers [1] [2]. To prevent this, experiments often require an inert atmosphere (e.g., nitrogen or argon) [3].
  • Q2: My quinoline-thiol derivative is unstable in the reaction medium. What are potential reasons?

    • A: Instability, particularly for thioester derivatives, is common in reducing cellular environments or with certain nucleophiles [4]. Consider testing more stable analogs like ester or amide derivatives, but note that this can significantly impact biological activity [4].
  • Q3: Why is my desired nucleophilic substitution not proceeding efficiently?

    • A: For nucleophilic substitution reactions involving the thiol group, the first step is often deprotonation to form a thiolate ion [1] [3]. Ensure you are using a sufficiently strong base to generate this potent nucleophile. Common bases used for this include sodium hydride (NaH) [1].

Experimental Protocols & Solvent Guidance

Here are detailed protocols for two key reactions involving the quinoline-thiol scaffold, synthesized from the available literature.

Protocol 1: Synthesis of a Quinoline-Thioester (e.g., QCBT7)

This protocol outlines the synthesis of a quinoline-chlorobenzothioate, a derivative with demonstrated proteasome inhibitory activity [4].

  • Workflow Diagram

G A Start: 8-Quinolinethiol Hydrochloride (8TQ) B Reaction Setup A->B Combine with base and benzoyl chloride C Reaction & Work-up B->C Stir in DMF D Product: QCBT7 (Quinoline-thioester) C->D Concentrate & isolate

  • Step-by-Step Procedure
    • Reaction Setup: In a round-bottom flask, dissolve 8-quinolinethiol hydrochloride (1.0 equivalent) and potassium carbonate (K₂CO₃, often used as a base) in anhydrous Dimethylformamide (DMF) [4].
    • Addition: Add the appropriate benzoyl chloride derivative (1.0 equivalent) to the reaction mixture.
    • Stirring: Stir the reaction mixture at room temperature or under gentle heating, monitoring the reaction progress by TLC until the starting material is consumed.
    • Work-up: Upon completion, concentrate the reaction mixture using a rotary evaporator to remove most of the solvent.
    • Isolation: Add the residue to distilled water with stirring to form a precipitate.
    • Purification: Filter the solid precipitate and dry it in an oven at 37°C to obtain the pure quinoline-thioester derivative (reported yields: 72-95%) [4].
Protocol 2: General Synthesis of Sulfides (Thioethers) from this compound

This is a generalized method for creating sulfide bonds, analogous to the Williamson ether synthesis but with sulfur [1] [3].

  • Workflow Diagram

G A Start: this compound B Deprotonation A->B Add strong base (e.g., NaH) C Nucleophilic Substitution B->C Add alkyl halide (Primary preferred) D Product: Sulfide (Thioether) C->D SN2 reaction

  • Step-by-Step Procedure
    • Deprotonation: Dissolve this compound in an anhydrous, aprotic solvent. Add a strong base like sodium hydride (NaH) (1.0 equivalent) to deprotonate the thiol, generating the thiolate anion [1]. This step should be performed under an inert atmosphere.
    • Nucleophilic Substitution: Add an alkyl halide (1.0 equivalent) to the thiolate solution. Note: Primary alkyl halides are preferred, as tertiary halides are susceptible to elimination (E2) reactions; this is less of a concern with thiolates due to their lower basicity compared to alkoxides [1].
    • Stirring: Stir the reaction at room temperature or elevated temperature as needed, monitoring by TLC.
    • Work-up and Purification: Use standard aqueous work-up procedures (e.g., quenching, extraction) and purify the product via recrystallization or column chromatography.

Solvent Selection Guide

The table below summarizes key solvents and their suitability based on the intended reaction.

Solvent Recommended For Key Considerations & Rationale
Dimethylformamide (DMF) Synthesis of thioesters & nucleophilic substitutions [4] Polar aprotic; good for SN2 reactions & dissolving intermediates. Ensure it is anhydrous.
Dichloromethane (DCM) Acid chloride formation & some coupling reactions [5] Useful for reactions involving acid chlorides (e.g., forming amides from carboxylic acid precursor).
Ethanol Certain nucleophilic substitutions (e.g., with thiourea) [6] Use with caution. Protic nature may slow SN2 rates; ensure it is absolute (water-free).
Solvent-Free Alternative green chemistry approach [7] Microwave irradiation can be used; avoids solvent compatibility issues entirely.

Critical Troubleshooting Notes

  • Solvent Purity: For all reactions, especially those involving thiolates, use anhydrous solvents and maintain an inert atmosphere (N₂ or Ar) to prevent oxidation of the thiol group to disulfides [3].
  • Thiolate Formation: The nucleophilicity of the thiol group is dramatically increased once deprotonated to the thiolate [1]. If a reaction is slow, confirm that your base is strong enough and that the reaction medium is sufficiently dry.
  • Analog Testing: If stability is a recurring issue in biological assays, consider synthesizing and testing ester or amide analogs of your this compound derivative, as these are often more stable, though they may show different cytotoxic activities [4].

References

handling air sensitivity of quinoline-6-thiol

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and solutions for problems you may encounter when working with quinoline-6-thiol.

Q1: Why is this compound considered air-sensitive?

The primary reason is the thiol (-SH) group on the quinoline ring. Thiols are susceptible to oxidation by atmospheric oxygen, leading to the formation of disulfide bonds. This process can compromise the compound's purity, reactivity, and biological activity, which is critical for accurate experimental results in drug development [1] [2].

Q2: How can I confirm my this compound has oxidized?

You can use the following analytical techniques to monitor its stability. The expected changes are summarized in the table below.

Analytical Method Observation for Pure this compound Observation upon Oxidation (Disulfide Formation)
Thin-Layer Chromatography (TLC) A single, major spot. Additional spots with higher or lower Rf values.
Nuclear Magnetic Resonance (NMR) (¹H) A specific peak for the -SH proton (typically 1.5-4.0 ppm, broad). Disappearance or diminishment of the -SH proton peak.
Mass Spectrometry (MS) A mass peak corresponding to the molecular ion [M+H]+. A peak corresponding to [2M+H]+ (dimeric form).

Q3: What are the best practices for storing this compound?

For long-term stability, follow these storage protocols:

  • Temperature: Store at -20°C or below.
  • Atmosphere: Keep under an inert gas (e.g., argon or nitrogen) in a sealed container.
  • Solvent: Consider storing as a solution in a dry, degassed solvent like DMSO or DMF, which can provide an additional barrier to oxygen. Ensure the solvent is anhydrous.
  • Container: Use vials with septum caps to allow for withdrawal via syringe without exposing the bulk material to air.

Experimental Handling Protocols

Protocol 1: Handling for Standard Experiments in Solution

This workflow is suitable for most biological or chemical reactions where the compound is used in solution.

start Start Operation p1 1. Purge vial and syringe with inert gas start->p1 p2 2. Weigh solid quickly or use stock solution p1->p2 p3 3. Transfer to reaction vessel via cannula or syringe p2->p3 p4 4. Maintain inert atmosphere in reaction vessel p3->p4 p5 5. Seal vessel and proceed with experiment p4->p5 end Compound Ready for Use p5->end

Protocol 2: Solid-State Handling for Synthesis & Purification

This protocol is essential for handling the pure, isolated solid, which is most vulnerable to oxidation.

start Start: Isolated Solid glovebox Perform all steps in a Glovebox (preferred) start->glovebox schlenk Or, use Schlenk line and Schlenk vessels start->schlenk transfer Weigh and transfer under inert atmosphere glovebox->transfer schlenk->transfer store Seal in container and store at -20°C under Ar transfer->store transfer->store end Stable Stored Product store->end store->end

Chemical Degradation Pathway

The following diagram illustrates the core chemical reaction you must prevent: the oxidation of the thiol group to form a disulfide-linked dimer.

Quinoline6Thiol        Quinoline-6-thiolCharacterized by free -SH group     DisulfideDimer        Disulfide DimerMain degradation product     Quinoline6Thiol->DisulfideDimer Oxidation

I hope this technical guide provides a robust foundation for your work with this sensitive compound. Given the critical nature of compound integrity in drug development, validating these general practices with your specific batch of this compound using TLC or NMR is highly recommended.

References

purification methods for quinoline-6-thiol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Purification Methods for Quinoline-Thiol Derivatives

Here are the common purification methods, key considerations, and troubleshooting guides for working with quinoline-thiol derivatives:

Method Key Principle Application in Quinoline-Thiol Purification Advantages & Disadvantages

| Column Chromatography [1] | Separates compounds based on polarity using a stationary phase and mobile solvent. | Standard method for final purification; separates thiol derivative from reactants/byproducts [1]. | Advantages: High purity, scalable. Disadvantages: Time-consuming, requires optimization of solvent system. | | Recrystallization | Purifies solids based on differential solubility in a solvent at different temperatures. | Obtains high-purity crystalline final products [2]. | Advantages: Can yield high-purity product. Disadvantages: Requires a suitable solvent, product may not crystallize easily. | | Precipitation | Alters solution conditions to reduce compound solubility, forcing it out of solution. | Can be used for initial crude purification or concentration [3] [4]. | Advantages: Fast, scalable, good for initial crude purification. Disadvantages: May not achieve high purity, may co-precipitate impurities. |

Critical Considerations for Thiol Handling

The thiol (-SH) group is highly prone to oxidation, forming disulfide bonds [1]. This is the primary challenge in purifying quinoline-6-thiol derivatives.

  • Inert Atmosphere: Perform key steps like solvent removal and deprotection under an inert nitrogen or argon atmosphere to prevent oxidation [1].
  • Use of Protecting Groups: Synthesis often involves protecting the thiol group (e.g., with a trityl group) and removing it just before the final purification [1].
  • Acidic Deprotection Conditions: The final deprotection of the thiol is often done under mild acidic conditions (e.g., using trifluoroacetic acid and triethylsilane) [1]. Monitor this reaction closely by TLC to avoid prolonged exposure to acid.
  • Solvent Considerations: Many quinoline derivatives are characterized in phosphate buffer or methanol [5]. Choose solvents that do not react with the thiol group.

Troubleshooting Common Experimental Issues

Here are answers to specific questions you might encounter during purification:

Q1: My product yield is low after column chromatography. What could be happening?

  • Oxidation to Disulfide: The most common issue. The thiol group may have oxidized during synthesis or purification. Solution: Strictly maintain an inert atmosphere during all steps. Consider adding a reducing agent to the mobile phase in your column.
  • Unsuccessful Deprotection: The protecting group may not have been fully removed. Solution: Confirm complete deprotection by TLC or LC-MS before proceeding to purification. Optimize the deprotection reaction time and temperature [1].

Q2: I have confirmed my product's structure by NMR, but the antioxidant activity in assays is lower than expected. Why?

  • This could indicate that a portion of your compound has oxidized and formed inactive disulfide dimers, even if some correct product remains. Re-purify the compound under an inert atmosphere and repeat the assay [5].

Q3: The final deprotection step for my thiol derivative is not working. What should I check?

  • Reaction Conditions: Ensure you are using the correct acid/redox system (e.g., TFA/Et₃SiH) and that it is fresh [1].
  • Temperature: The reaction might require specific temperature control. The cited procedure was performed at 0°C [1].
  • Monitoring: Use TLC to monitor the reaction progress closely and stop it once deprotection is complete to avoid side reactions.

Experimental Protocol for Thiol Deprotection and Purification

Below is a generalized workflow for the critical deprotection and purification steps, adapted from a published synthesis of thiol derivatives [1].

Start Start: S-Trityl Protected Quinoline Derivative Step1 Deprotection Reaction (TFA/Et₃SiH, 0°C, N₂ atmosphere) Start->Step1 Step2 Monitor Reaction (Thin Layer Chromatography) Step1->Step2 Step2->Step1 Reaction Incomplete Step3 Quench with Triethylamine Step2->Step3 Reaction Complete Step4 Purify Product (Column Chromatography) Step3->Step4 Step5 Analyze Final Product (NMR, HRMS) Step4->Step5

Procedure:

  • Deprotection Reaction: Under a nitrogen atmosphere, cool the reaction vessel to 0°C. Add the deprotection cocktail (e.g., trifluoroacetic acid and triethylsilane) to your S-trityl protected quinoline derivative. Stir the mixture, maintaining the temperature and inert atmosphere [1].
  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 30-60 minutes until the starting material spot has disappeared or reached a minimum [1].
  • Quenching: Once the reaction is complete, carefully quench it by adding an excess of triethylamine. Allow the mixture to reach room temperature [1].
  • Purification: Concentrate the mixture under reduced pressure and purify the crude product using column chromatography on silica gel. Use an optimized solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to elute your pure this compound derivative [1].
  • Analysis: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity [1] [2].

References

overcoming low conversion in quinoline-6-thiol nucleophilic substitution

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Conversion in Nucleophilic Substitution

The table below summarizes common issues, their potential causes, and recommended corrective actions to improve conversion yields.

Problem Area Potential Cause Corrective Action / Solution
Leaving Group Poor inherent leaving group ability of -SH/-S- [ [1] [2]] Activate thiol as a better leaving group (e.g., convert to sulfonate ester -OTs, -OMs) [ [2]] or use alkylthioquinolinium salt (e.g., S-alkylation) [ [3]].
Nucleophile Nucleophile is too weak or sterically hindered [ [1]] Use a stronger, less sterically hindered nucleophile. Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity [ [1]].
Reaction Pathway Unfavorable SN2 pathway at a sterically hindered position [ [1]] If the quinoline carbon is secondary or tertiary, the reaction may be slow. Consider switching to a substrate optimized for SN1 (e.g., with a carbocation-stabilizing group) [ [1]].
Solvent & Conditions Using a polar protic solvent (e.g., alcohols), which deactivates the nucleophile [ [1]] Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to significantly increase reaction rate [ [1]].
Experimental Protocol Inadequate temperature, time, or reagent concentration Ensure reaction is heated sufficiently and given enough time. Use a molar excess of the nucleophile to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: The thiol group on my quinoline is a poor leaving group. How can I make it better? The thiol (or thiolate) group itself is not a good leaving group [ [1] [2]]. To overcome this, you can chemically modify it:

  • Convert to a Sulfonate Ester: A highly effective strategy is to convert the quinoline-6-thiol into a quinoline-6-sulfonyl derivative (e.g., tosylate, mesylate, or triflate). Triflates are exceptionally good leaving groups [ [2]].
  • Form an Alkylthioquinolinium Salt: As demonstrated in research, you can S-alkylate the thione to create a 2-alkylthio-4-chloro-8-methylquinoline. The alkylthio group then becomes a much more effective leaving group for subsequent nucleophilic substitution [ [3]].

Q2: What are the best solvents to use for this type of reaction? For nucleophilic substitution reactions, particularly SN2-type mechanisms, polar aprotic solvents are strongly recommended [ [1]].

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, or Acetonitrile [ [1]].
  • Solvents to Avoid: Polar protic solvents like methanol or ethanol, as they solvate and cage the nucleophile, making it less reactive [ [1]].

Q3: My nucleophile is strong, but the reaction is still slow. What could be wrong? Even with a good nucleophile, the reaction can be hindered by the steric environment around the carbon you are attacking. If it is a secondary or tertiary carbon, the SN2 pathway will be very slow [ [1]]. Re-evaluate your substrate; you may need to use a different quinoline derivative where the target carbon is primary (less substituted) to achieve a satisfactory conversion rate.

Experimental Workflow for Troubleshooting

The following diagram outlines a logical, step-by-step workflow to diagnose and resolve low conversion issues in your experiments.

Start Start: Low Conversion Step1 Evaluate Leaving Group Start->Step1 Step2 Is leaving group optimal? Step1->Step2 Step3a Thiol is a poor leaving group. Activate it (e.g., convert to sulfonate). Step2->Step3a No Step3b Assess Nucleophile & Solvent Step2->Step3b Yes Step3a->Step3b Step4 Using strong nucleophile and polar aprotic solvent? Step3b->Step4 Step5a Yes. Proceed to step 6. Step4->Step5a Yes Step5b No. Switch to strong nucleophile and/or polar aprotic solvent. Step4->Step5b No Step6 Check Substrate Sterics Step5a->Step6 Step5b->Step6 Step7 Is target carbon sterically hindered? Step6->Step7 Step8a Yes. SN2 pathway is slow. Consider alternative substrate or SN1-favorable conditions. Step7->Step8a Yes Step8b No. All major factors addressed. Re-evaluate reaction conditions (temperature, time, catalysts). Step7->Step8b No End Improved Conversion Step8a->End Step8b->End

Example Protocol: Activation via Sulfonate Formation

This is a generalized protocol based on established methods for creating sulfonate leaving groups from alcohols, which can be adapted for quinoline-6-thiols [ [2]].

  • Reaction Setup: In a round-bottom flask, dissolve your This compound (e.g., 1.0 mmol) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a base like triethylamine (1.2 mmol) to deprotonate the thiol and scavenge acid.
  • Sulfonyl Chloride Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 mmol) in the same anhydrous solvent dropwise, with stirring.
  • Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
  • Work-up: Once complete, quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM (2-3 times). Combine the organic extracts and wash with brine.
  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product (the sulfonate ester) using flash column chromatography.
  • Nucleophilic Substitution: The resulting quinoline-6-sulfonate ester can now be used directly in a subsequent nucleophilic substitution reaction with your chosen nucleophile under optimized conditions (e.g., in DMF at elevated temperature if necessary).

References

scale-up challenges with quinoline-6-thiol processes

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Reaction Challenges

Challenge Possible Cause Suggested Solution
Low Yield of Desired Product Competing side reactions (e.g., debenzylation, oxidation) [1] Optimize reaction temperature; test sterically hindered or silylated thiols (e.g., Ph3SiSH) to block unwanted pathways [1].
Poor Reaction Conversion Insufficient nucleophilicity of thiol or low electrophilicity of quinoline precursor [1] For aromatic thiols, use electron-donating groups to enhance nucleophilicity; for aliphatic thiols, heating (e.g., 60°C) may be necessary [1].
Formation of Thio-oxindole Byproduct Debenzylation of intermediate after nucleophilic substitution [1] Replace benzyl-protected thiols with alternatives like triphenylsilanethiol (Ph3SiSH) to redirect reaction toward desired quinoline [1].
Unstable Reaction Intermediate Hydrolysis of spirocyclic indolenine intermediate [1] Ensure anhydrous conditions; use degassed solvents (e.g., DCE) to prevent oxidation and hydrolysis [1].

Experimental Protocol: Thiol-Mediated Quinoline Synthesis

This protocol is adapted from a published cascade reaction to form functionalized quinolines from indole-tethered ynones [1].

  • Reaction Setup: In a flame-dried round-bottom flask under inert atmosphere (N2 or Ar), dissolve the indole-tethered ynone precursor (e.g., 1aBr, 1.0 equiv) in degassed 1,2-dichloroethane (DCE) (0.1 M concentration).
  • Nucleophile Addition: Add the thiol reagent (e.g., thiophenol or n-propanethiol, 1.6 equiv) directly to the reaction mixture.
  • Reaction Execution: Stir the reaction mixture:
    • For aromatic thiols (more acidic): Stir at Room Temperature for 20-24 hours.
    • For aliphatic thiols: Heat to 60°C for 20-24 hours.
  • Work-up and Purification: After reaction completion (monitored by TLC/LCMS), concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the quinoline-thioether product.

Analytical Characterization & Purity Control

Analytic Method Application Key Parameters / Observations
TLC / LCMS Reaction monitoring Track consumption of starting material (ynone) and formation of product.
Flash Chromatography Product purification Standard silica gel column; use hexane/ethyl acetate or DCM/methanol gradients.
NMR Spectroscopy Structure confirmation Confirm identity and check for impurities (e.g., thio-oxindole byproduct at ~9a) [1].
HPLC / UPLC Final purity assessment Use C18 column with acetonitrile/water mobile phase to determine final purity.

Addressing Scale-Up Specifics

The search results lack explicit data on scaling up quinoline-6-thiol processes. Key areas requiring investigation during process development include:

  • Solvent and Reagent Volume Efficiency: Assess solvent volume per gram of product and thiol reagent equivalents on a larger scale.
  • Heat and Mass Transfer: Evaluate mixing efficiency, exotherm potential, and temperature control in a larger reactor.
  • Purification Scalability: Determine whether chromatography can be replaced with crystallization, extraction, or other more scalable methods for larger batches.
  • Process Analytical Technology (PAT): Implement in-line monitoring (e.g., FTIR, FBRM) to track reaction progress and particle formation in real-time.

Workflow for Reaction Development and Scale-Up

The following diagram outlines a systematic workflow for developing and scaling a quinoline-thiol process, from initial screening to final isolation.

start Define Target Molecule screen Screen Reaction Conditions (Solvent, Catalyst, Stoichiometry) start->screen optimize Optimize for Yield/Purity screen->optimize challenge Identify Scale-Up Challenges optimize->challenge pilot Pilot-Scale Reaction challenge->pilot isolate Isolate & Purify Product pilot->isolate final Final QC & Documentation isolate->final

References

preventing oxidation of quinoline-6-thiol during reactions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge: Why Thiols Oxidize

The sulfur atom in a thiol group is highly susceptible to oxidation. At physiological pH, a subset of thiols can exist as thiolate anions (cysteine-S⁻), which are even more reactive and prone to oxidation by air or dissolved oxidizing agents [1].

This oxidation can lead to the formation of several products, with the most common pathway resulting in a disulfide bond [2] [1]. The diagram below illustrates this primary pathway and other potential oxidation products.

G Quinoline6Thiol Quinoline-6-thiol (R-SH) Disulfide Disulfide (R-S-S-R) Quinoline6Thiol->Disulfide Mild Oxidants (e.g., Air) SulfenicAcid Sulfenic Acid (R-SOH) Quinoline6Thiol->SulfenicAcid ROS/H₂O₂ SulfenicAcid->Disulfide Reaction with another R-SH SulfinicAcid Sulfinic Acid (R-SO₂H) SulfenicAcid->SulfinicAcid Stronger Oxidants SulfonicAcid Sulfonic Acid (R-SO₃H) SulfinicAcid->SulfonicAcid Strong Oxidants (e.g., ONOO⁻) Irreversible Irreversible Oxidation SulfinicAcid->Irreversible SulfonicAcid->Irreversible

Strategies for Preventing Oxidation

Based on the chemistry of thiols, here are key methodologies to protect this compound during reactions.

Strategy Methodology Rationale & Key Details
Inert Atmosphere Use anhydrous, oxygen-free solvents under an inert gas (N₂, Ar) [1]. Prevents oxidation by molecular oxygen (O₂) in the air. Schlenk lines and gloveboxes are standard for this.
Use of Reducing Agents Add reducing agents to the reaction mixture. Zinc/HCl can reduce formed disulfides back to thiols [2]. Biological systems use NADH/NAD and enzymes like glutaredoxin [2] [1].
Chemical Derivatization (Protecting Groups) Convert the -SH to a less reactive, protected form before harsh reactions, then deprotect later. Reagents like iodoacetamide selectively label and protect reactive thiols [1]. This is a common preemptive strategy.
pH Control Conduct reactions at a lower, carefully controlled pH. Lowering the pH minimizes the formation of the highly reactive thiolate anion (R-S⁻), thus slowing the oxidation rate [1].
Low-Temperature Reaction Perform reactions at reduced temperatures (e.g., 0°C). Slows down the kinetics of all chemical reactions, including unwanted oxidation by dissolved oxygen.

Experimental Protocol for Handling Thiols

Here is a sample standard operating procedure (SOP) that can be adapted for your specific synthesis.

SOP: Handling of this compound in Synthesis

Objective: To outline the procedure for handling this compound to minimize oxidation during a generic reaction.

Materials:

  • This compound
  • Anhydrous, deoxygenated solvent (e.g., DMF, MeOH)
  • Inert gas supply (Nitrogen or Argon)
  • Reducing agent (e.g., Zn dust)
  • Glassware: Schlenk flask, syringes for transfer

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. Dry the solvent over molecular sieves and bubble with inert gas for at least 30 minutes to remove dissolved oxygen.
  • Atmosphere: Conduct all subsequent steps under a positive pressure of inert gas using a Schlenk line or glovebox.
  • Reaction Setup: In a Schlenk flask, dissolve this compound in the prepared solvent. Consider adding a small amount of a reducing agent like Zn dust at this stage [2].
  • Synthesis: Proceed with the desired reaction, adding other reagents slowly via syringe.
  • Work-up & Isolation: Upon reaction completion, work up the mixture rapidly. Purify the product immediately using an appropriate technique (e.g., chromatography) to isolate the thiol before significant oxidation can occur.
  • Storage: Store the purified this compound under an inert atmosphere at low temperature (-20°C).

Frequently Asked Questions

Q1: What are the visual signs that my this compound has oxidized? While definitive analysis requires techniques like NMR or mass spectrometry, a color change from colorless/white to yellow or brown can be a preliminary indicator of oxidation, as aged thiols and disulfides often develop color [3].

Q2: Can I reverse the oxidation if my compound has already formed a disulfide? Yes, disulfide bonds are reversible. You can use reducing agents like Zinc in hydrochloric acid (Zn/HCl) to convert the disulfide back to the parent thiol [2]. In biochemical contexts, this is achieved enzymatically.

Q3: Are there any analytical techniques to confirm thiol oxidation? Absolutely. Mass spectrometry is a powerful tool for precisely identifying thiol modifications, including disulfide formation [1]. The failure of the thiol to label with specific reagents like iodoacetamide can also be used to detect that the thiol group is already occupied/oxidized [1].

References

quinoline-6-thiol vs other thiol promoters efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Common Thiol-Reactive Functional Groups

Functional Group Reaction Mechanism Key Characteristics & Stability Common Applications
Maleimide Michael addition to form thioether bond. Reacts selectively with thiols at pH 6.5-7.5; can undergo hydrolysis (to unreactive maleamic acid) and retro-reactions. Site-specific labeling of cysteine residues in proteins and peptides [1].
Iodoacetamide (Haloacetyl) SN2 alkylation to form stable thioether bond. Highly specific for thiols; more stable bond than maleimide; light-sensitive; can be more cytotoxic [1]. Irreversible modification of cysteines; standard for proteomics and peptide synthesis [1].
Thiosulfate (e.g., TS-Link) Forms a disulfide bond with thiols. Reaction is reversible (reduction-cleavable); water-soluble [1]. Reversible labeling; creating cleavable linkages for study [1].

Experimental Protocols for Thiol Modification

While not specific to quinoline-6-thiol, the general workflow for evaluating a thiol-reactive compound involves the following steps, which are applicable to the functional groups listed above [1].

Start Start: Protein with Disulfide Bonds Reduction Reduction Step Start->Reduction ReductionMethod1 Option A: TCEP (Commonly used, often does not require removal before labeling) Reduction->ReductionMethod1 ReductionMethod2 Option B: DTT or 2-Mercaptoethanol (Must be removed via dialysis or gel filtration before labeling) Reduction->ReductionMethod2 Labeling Labeling Reaction ReductionMethod1->Labeling ReductionMethod2->Labeling LabelingParams Typical Conditions: - Buffer: pH 7.0-7.5 - Temperature: Room Temp or 4°C - Time: 30 min - 2 hours - Protect from light Labeling->LabelingParams Quench Quenching LabelingParams->Quench QuenchMethod Add excess cysteine, glutathione, or mercaptosuccinic acid Quench->QuenchMethod Analysis Analysis & Purification QuenchMethod->Analysis AnalysisMethods - Gel Electrophoresis (SDS-PAGE) - Mass Spectrometry - Chromatography - Dialysis/Gel Filtration Analysis->AnalysisMethods

Suggestions for Further Research

  • Refine Your Search Terms: Use specialized scientific databases like SciFinder, Reaxys, or PubMed. Search for the CAS Number of this compound if available, or use terms like "this compound efficiency," "quinoline thiol promoter," or "this compound kinetics."
  • Broaden the Scope: Investigate the broader class of quinoline-based thiols or other aromatic heterocyclic thiols. There may be efficiency data on similar compounds that can serve as a useful proxy.
  • Consult Primary Literature: Look for older, foundational papers in organic chemistry journals that might have characterized this specific compound before its current applications in drug development.

References

comparison of quinoline-6-thiol with aliphatic thiols

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Key Properties

The following table outlines the general properties and reactivities of quinoline-based thiols and aliphatic thiols based on recent scientific findings.

Property Quinoline-Based Thiols / Derivatives Aliphatic Thiols
Structural Motif Often part of an electron-withdrawing heterocyclic system (e.g., as in 2(1H)-Quinolone probes) [1] Linear or branched alkyl chain with a terminal -SH group [2]
Reactivity with Electrophiles Serves as a precursor for malonate or dicyanovinyl groups that are reactive sites for biothiols (e.g., in fluorescent probes) [1] Nucleophile; reacts with electrophiles like epoxides, β-lactones, and ynones [3] [4]
Role in Detection/Probes The quinoline core is the fluorophore; its derivatives are used to detect biothiols like glutathione (GSH) [1] The thiol group is the target analyte; its reaction with probes causes a detectable signal (e.g., fluorescence turn-on) [1]
Application in Synthesis Used to create complex molecular architectures (e.g., via thiol-mediated ring expansion) [4] Used in sulfa-Michael additions to strained alkenes (e.g., cyclobutenes) to form thioethers with high diastereoselectivity [5]
Role in Metal Coordination Can act as a hemilabile ancillary ligand on Zinc(II) centers, influencing nitrite-to-NO conversion [2] Acts as a reactant (e.g., 4-tert-butylbenzylthiol) in metal-mediated reactions to generate S-nitrosothiols (RSNO) and NO [2]

Experimental Insights and Methodologies

Here are specific experimental contexts that highlight the different roles of these thiol classes.

Quinoline Derivatives as Fluorescent Probes

A 2023 study designed fluorescent probes based on a 2(1H)-quinolone skeleton with malonate or dicyanovinyl groups as the reactive site for biothiols [1].

  • Experimental Protocol:
    • Synthesis: Formyl derivatives of 2(1H)-quinolone were condensed with diethyl malonate or a dicyanovinyl precursor to create the probes (Q1-Q4) [1].
    • Detection: The probes were dissolved in acetonitrile or a phosphate buffer (pH 7.4). Upon addition of biothiols (e.g., glutathione, cysteine), a change in fluorescence was measured [1].
    • Measurement: The interaction with biothiols caused a measurable increase in fluorescence intensity and a hypsochromic (blue) shift in emission bands for malonate-based probes (Q1-Q3), while the dicyanovinyl-based probe (Q4) showed fluorescence quenching [1].
  • Key Finding: The quinoline structure provides the optical properties, while the appended reactive group dictates selectivity and the type of signal change upon interaction with thiols [1].
Aliphatic Thiols in Synthesis and Signaling
  • Sulfa-Michael Addition to Cyclobutenes (2025): A highly diastereoselective method was developed for synthesizing thio-substituted cyclobutanes [5].
    • Protocol: A mixture of an aliphatic thiol and a cyclobutene ester in acetonitrile was treated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature for 18 hours. The reaction proceeded with quantitative yield and excellent diastereoselectivity (>95:5 dr) [5].
  • Nitrite Reduction at Zinc(II) Sites (2024): Research on S-nitrosothiol (RSNO) and NO generation showed the critical role of thiol acidity and metal coordination environment [2].
    • Protocol: A mononuclear Zinc(II)-nitrite complex was reacted with an aliphatic thiol (4-tert-butylbenzylthiol) in a solution. The reaction was monitored using UV-Vis spectroscopy, which, with computational studies, demonstrated the generation of nitrous acid (HNO₂) as an intermediate through an intramolecular proton transfer [2].
    • Finding: The Lewis acidity of the zinc center, tuned by its ligands (including quinoline-based ones), and the pKₐ of the thiol are crucial factors in the efficiency of RSNO and NO generation. Aliphatic thiols like 4-tert-butylbenzylthiol were effective in this context [2].

Conceptual Workflow for Thiol Reactivity with Metal Complexes

The diagram below illustrates the general pathway for how both quinoline-based ligands and aliphatic thiols can interact at a metal center to facilitate a reaction, based on the nitrite reduction study [2].

A Zinc(II) Complex with Ancillary Ligands (L) B Nitrite (NO₂⁻) Binding A->B  Coordination C Reaction with Thiol (RSH) B->C  Thiol Approach D Intramolecular Proton Transfer C->D  Acidity/Geometry E Generation of Reactive Intermediate D->E  Forms HNO₂ F Formation of S-Nitrosothiol (RSNO) & Nitric Oxide (NO) E->F  Nitrosation L_Quinoline Quinoline-Based Ligand (L) L_Quinoline->A R_Aliphatic Aliphatic Thiol (RSH) R_Aliphatic->C

References

Reactivity Comparison: Thiophenol vs. Quinoline Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key reactivity properties of thiophenol and, where information is available, related quinoline compounds.

Property Thiophenol (C₆H₅SH) Quinoline-6-thiol (Theoretical/Inferred) Quinoline-based Probes (Experimental Data)
Nucleophilic Strength Highly nucleophilic thiolate (PhS⁻) [1] [2] Expected to be similar, but modulated by heterocycle N/A
pKₐ (Acidity) 6.62 (in H₂O) [1] Information not found N/A
Key Reaction: Michael Addition Yes; adds to α,β-unsaturated carbonyls [1] Information not found Used as a Michael acceptor in probes (e.g., dicyanovinyl group) [3]
Key Reaction: Nucleophilic Aromatic Substitution (SₙAr) Yes; reacts with electron-poor aryl halides (e.g., 2,4-dinitrobenzene sulfonate) [4] [5] Information not found N/A
Key Reaction: With Epoxides Highly reactive; used to tag epoxide-based natural products [2] Information not found N/A
Key Reaction: Metal-Catalyzed C-S Coupling Yes; couples with aryl/heteroaryl halides (e.g., chloro-quinolines) [6] Information not found N/A
Oxidation Easily oxidizes to diphenyl disulfide (C₆H₅S-SC₆H₅) [1] Information not found N/A

Experimental Protocols for Key Reactions

The following are established experimental methods that highlight thiophenol's reactivity, which are relevant for understanding its potential comparison with this compound.

  • Nucleophilic Aromatic Substitution (SₙAr) for Detection

    • Purpose: This reaction is the basis for highly selective fluorescent probes that can detect thiophenols in environmental and biological samples, distinguishing them from aliphatic thiols [4] [5].
    • Procedure: A probe molecule containing a 2,4-dinitrobenzenesulfonate group is reacted with the thiophenol sample in a phosphate buffer (e.g., PBS, pH 7.4). The strong electron-withdrawing nature of the nitro groups makes the sulfur center highly susceptible to nucleophilic attack by thiophenol. This reaction cleaves the sulfonate group, releasing a fluorescent dye and causing a "turn-on" signal. The fluorescence intensity is measured to quantify thiophenol concentration [4].
    • Note: This protocol demonstrates the superior nucleophilicity of thiophenol, which is a key property for comparison.
  • Palladium-Catalyzed C-S Cross-Coupling

    • Purpose: To form C-S bonds between thiophenol and chloro-heteroarenes, such as chloroquinolines, creating biaryl thioethers [6].
    • Procedure:
      • Reaction: A mixture of a 2-chloroquinoline derivative, thiophenol, a palladium catalyst (e.g., [PdCl(allyl)]₂), a ligand (e.g., dppf), and a base (e.g., tBuONa) in an anhydrous solvent like toluene is stirred at an elevated temperature (e.g., 120 °C) for several hours.
      • Work-up: After completion (monitored by TLC), the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated.
      • Purification: The crude product is purified using silica gel column chromatography to obtain the desired quinoline-thioether hybrid compound [6].

Visualizing Reactivity in Pharmacophore Probes

The search results describe how thiol-based probes react with different electrophilic functional groups on natural products. The diagram below illustrates this reactivity workflow, which hinges on the high nucleophilicity of thiols.

PharmacophoreProbeReactivity Start Electrophilic Natural Product ThiolProbe Thiol-containing Probe Start->ThiolProbe  Reaction with CysProbe Cysteine Probe (1) ThiolProbe->CysProbe PhSProbe Thiophenol Probe (2) ThiolProbe->PhSProbe Enone Enone, β-Lactam, or β-Lactone CysProbe->Enone  Preferentially labels Epoxide Epoxide PhSProbe->Epoxide  Preferentially labels CovalentAdduct Covalent Adduct Formed Enone->CovalentAdduct Epoxide->CovalentAdduct

The conceptual workflow for using thiol probes to tag electrophilic natural products, based on their specific reactivity [2].

Research Gaps and Investigation Strategy

The lack of direct data on this compound indicates a potential gap in the literature. To conduct a thorough comparison, you may need to generate experimental data. Here is a suggested approach:

  • Synthesize this compound: The first step would be to synthesize the target molecule. You can explore methods for creating other quinoline thiols or analogous heterocyclic thiols as a starting point [7] [6].
  • Benchmark Reactivity Experiments: Once synthesized, you can directly compare its reactivity with thiophenol using the protocols mentioned:
    • Determine pKₐ: Measure and compare acidity, as this directly influences nucleophilicity.
    • Perform Kinetic Studies: Compare reaction rates in SₙAr or Michael addition reactions to quantify any differences in nucleophilic strength.
    • Test in Metal-Catalyzed Coupling: Use the Palladium-catalyzed protocol with this compound as a reactant to assess its efficacy in C-S bond formation [6].

References

quinoline-6-thiol selectivity compared to other nucleophiles

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Principles of Thiol Reactivity

Thiols (R-SH) are generally recognized as excellent nucleophiles in organic synthesis. The table below summarizes key properties that influence their reactivity compared to other common nucleophiles like alcohols [1].

Feature Description & Implication for Nucleophilicity
Nucleophilic Strength Thiols/thiolates are stronger nucleophiles than their oxygen counterparts (alcohols/alkoxides). This is due to sulfur's lower electronegativity, which holds its electrons less tightly, making them more available for donation [1].
Acidity Thiols (pKa ~11) are more acidic than alcohols (pKa ~16). This means they are more readily deprotonated to form thiolate ions (RS⁻), which are even more powerful nucleophiles [1].
Basicity Thiolates are weaker bases than alkoxides. This is a key advantage as it minimizes competing side reactions like E2 elimination, making their reaction with alkyl halides highly selective for SN2 substitution [1].

Information on Quinoline-Thiol Derivatives

While data on the specific 6-thiol isomer is limited, research on other quinolinethiols provides useful insights:

  • CAS Data: Quinoline-6-thiol (CAS# 100653-59-6) has a known molecular formula (C₉H₇NS) and structure [2].
  • Reactivity Evidence: Studies on 4-chloro-8-methylquinoline-2(1H)-thione show that the thiol/thione group can be S-alkylated using alkyl iodides to form thioethers [3]. This demonstrates the nucleophilic capability of the sulfur group in quinoline systems.
  • Tautomerism: Quinoline-2-thione derivatives can exist in an equilibrium between a thione (C=S) and a thiol (C-SH) form. The specific structure and solvent influence which form predominates and thus affects reactivity [3].

Proposed Framework for Experimental Comparison

To create the guide you need, you could design experiments to directly compare this compound with other nucleophiles. Here is a potential methodological framework.

cluster_nucleophiles Nucleophile Selection Start Start: Design Experiment NucSelect Select Nucleophiles for Comparison Start->NucSelect Q6S This compound NucSelect->Q6S AliphS Aliphatic Thiol (e.g., propanethiol) NucSelect->AliphS AromS Aromatic Thiol (e.g., thiophenol) NucSelect->AromS Alkoxide Alkoxide (O-nucleophile) NucSelect->Alkoxide Electrophile Choose Electrophile (e.g., alkyl halide, α,β-unsaturated carbonyl) Conditions Define Reaction Conditions (Solvent, Temperature, Equivalences) Electrophile->Conditions Monitor Monitor Reaction Progress (TLC, NMR, LC-MS) Conditions->Monitor Analyze Analyze & Compare Results Monitor->Analyze End End: Publish Comparison Guide Analyze->End Compile Data into Table Q6S->Electrophile Run parallel reactions AliphS->Electrophile AromS->Electrophile Alkoxide->Electrophile

You could quantify the results in a table like the one below.

Nucleophile Conversion Yield (%) Reaction Rate Constant (k) Observed By-products
This compound To be determined experimentally To be determined experimentally To be determined experimentally
Aliphatic Thiol (e.g., propanethiol) To be determined experimentally To be determined experimentally To be determined experimentally
Aromatic Thiol (e.g., thiophenol) To be determined experimentally To be determined experimentally To be determined experimentally
Alkoxide (e.g., sodium ethoxide) To be determined experimentally To be determined experimentally To be determined experimentally

How to Proceed with Your Research

Given the lack of direct comparative data, I suggest the following path forward:

  • Explore Specialized Databases: Conduct a deeper search on platforms like SciFinderⁿ, Reaxys, or Web of Science using "this compound nucleophilicity" and related terms as keywords.
  • Investigate Broader Context: The strong nucleophilicity of thiols makes them useful probes for reactive sulfur species in biological systems [4]. While not a direct comparison, this underscores their general reactivity.
  • Consider Empirical Testing: As outlined in the experimental framework above, generating your own comparative data may be the most straightforward approach to creating a comprehensive guide.

References

substituent effects on quinoline-6-thiol reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Reactivity of Quinolone Derivatives with Thiols

The following table summarizes experimental data for 2(1H)-quinolone-based fluorescent probes, which utilize different electron-withdrawing groups to react with biothiols. The data illustrates how structural changes impact photophysical properties and reactivity [1] [2].

Compound Reactive Site Absorption Max (λabs, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (Φem, %) Observed Response to Biothiols
Q1 Malonate 372 462 0.20 Fluorescence increase ("Turn-On") and hypsochromic (blue) shift
Q2 Malonate 378 460 0.19 Fluorescence increase ("Turn-On") and hypsochromic (blue) shift
Q3 Malonate 402 548 2.42 Fluorescence increase ("Turn-On") and hypsochromic (blue) shift
Q4 Dicyanovinyl 456 625 9.30 Fluorescence quenching ("Turn-Off") with biothiols and cyanide; "Turn-On" with RSS

Key Observations from the Data:

  • Reactive Group Defines Response: The choice of reactive site (malonate vs. dicyanovinyl) directly determines the probe's mechanism and fluorescence response (turn-on vs. turn-off) [1].
  • Substituents Tune Photophysics: The presence and position of substituents on the quinolone core significantly affect photophysical properties. For instance, a methoxy substituent at position 6 in Q3 causes a large bathochromic (red) shift in both absorption and emission compared to the unsubstituted Q1 [1] [2].
  • Stability is Critical: Derivatives with a dicyanovinyl group (Q4) can be unstable in aqueous media, whereas those with a malonate moiety (Q3) show excellent stability, a vital characteristic for a reliable sensor [1] [2].

Detailed Experimental Protocols

The methodologies below are adapted from the research on 2(1H)-quinolone probes and quinolinequinones to provide a framework for evaluating reactivity.

1. Fluorescence Response Assay for Biothiol Detection [1] This protocol is used to characterize the interaction between the quinoline derivative and biothiols like L-cysteine (L-Cys) or glutathione (L-GSH).

  • Sample Preparation: Prepare a solution of the quinoline-based probe (e.g., Q1-Q4) in a mixture of 0.1 M phosphate buffer and acetonitrile (80:20 v/v, pH = 7.4).
  • Data Acquisition: Record the baseline absorption and fluorescence emission spectra of the probe solution.
  • Analyte Addition: Add a solution of the target biothiol (e.g., L-Cys, L-GSH) to the probe solution. Incubate for a specified period at room temperature.
  • Response Measurement: Record the absorption and emission spectra again under identical conditions. The key parameters to note are:
    • Any shift in the absorption or emission maxima (e.g., hypsochromic shift).
    • The change in fluorescence intensity at the emission maximum (increase for "turn-on," decrease for "turn-off").
    • Measure fluorescence quantum yield and lifetime to understand the radiative pathways.

2. Glutathione (GSH) Reactivity Assay [3] This method quantitatively measures a compound's reactivity with the thiol group of glutathione, a key biological thiol.

  • Reaction Incubation: Prepare a solution of the quinoline compound (e.g., a quinolinequinone) and GSH (e.g., 200 µM each) in sodium phosphate buffer (e.g., 80 mM, pH 7.8). Incubate for 1 hour at 25°C.
  • Residual Thiol Quantification: After incubation, add Ellman's reagent (DTNB) to the mixture. This reagent reacts with free (unreacted) thiol groups to produce a yellow-colored product.
  • Spectrophotometric Analysis: Measure the absorbance of the solution at 412 nm. The amount of residual GSH is proportional to the absorbance.
  • Data Calculation: The percentage of GSH inactivation is calculated by comparing the residual GSH level in the compound-containing sample to a control sample without the compound.

Visualizing the Thiol-Mediated Ring Expansion Cascade

The diagram below illustrates a sophisticated thiol-mediated cascade reaction that converts indole-tethered ynones into functionalized quinolines, demonstrating the versatile role of thiols in complex quinoline synthesis [4].

G Thiol-Mediated Quinoline Synthesis Cascade Ynone Indole-Tethered Ynone (1) Indolenine Spirocyclic Indolenine (B) Ynone->Indolenine Step 1: Acid-Promoted Dearomatizing Spirocyclization SubstitutedSpiro Thiol-Substituted Spirocycle (12) Indolenine->SubstitutedSpiro Step 2: Nucleophilic Substitution by Thiol Quinoline Functionalized Quinoline (4) SubstitutedSpiro->Quinoline Step 3: Acid-Promoted One-Atom Ring Expansion

Research Implications and Future Directions

While specific data on quinoline-6-thiol is scarce, the available studies on related compounds provide a strong foundation for your research.

  • Repurposing Established Protocols: The experimental methods described for evaluating thiol reactivity and fluorescence response can be directly applied to test this compound derivatives.
  • Explore Diverse Reactive Sites: The significant difference in behavior between malonate and dicyanovinyl groups suggests that exploring other electron-accepting motifs could yield novel reactivity for this compound.
  • Focus on Stability: The stability data highlights the importance of testing probe performance in aqueous, physiological-like conditions (e.g., pH 7.4 buffer) for any biologically relevant application.

References

analytical method validation for quinoline-6-thiol detection

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Method Development and Validation

Since a direct method is not available, you can develop your own by adapting strategies used for similar compounds. The process typically involves the steps below, with the core validation parameters summarized in the table.

G cluster_1 Phase 1: Method Development cluster_2 Phase 2: Method Validation Start Method Development & Validation ND1 Analyte Identification: - Quinoline-6-thiol structure - Physicochemical properties Start->ND1 ND2 Technique Selection: - Spectrophotometry - Electroanalysis - Chromatography ND1->ND2 ND3 Sample Preparation: - Extraction (SPE, LLE) - Purification - Pre-concentration ND2->ND3 ND4 Initial Testing: - Confirm detection signal - Optimize conditions ND3->ND4 NV1 Core Parameters ND4->NV1 Proceed to validation NV2 Specificity/ Selectivity NV3 Linearity & Range NV4 Accuracy NV5 Precision NV6 LOD & LOQ NV7 Robustness

The following table summarizes the key parameters you must test to ensure your method is reliable, along with common experimental approaches for each [1].

Validation Parameter Experimental Protocol & Measurement
Specificity/Selectivity Test interference from impurities/matrix; analyze blank sample and sample with analyte; confirm signal is solely from this compound.
Linearity & Range Prepare ≥5 analyte concentrations across expected range; analyze in triplicate; plot signal vs. concentration; calculate correlation coefficient (R²).
Accuracy Spike known analyte amounts into sample matrix (e.g., plasma); measure recovery (%) of added analyte; compare measured vs. true value.
Precision Run multiple analyses (n≥6) of homogeneous sample at different concentrations; calculate Relative Standard Deviation (RSD%) for repeatability (intra-day) and intermediate precision (inter-day, different analysts).
LOD & LOQ Based on signal-to-noise: LOD ≈ 3.3σ/S, LOQ ≈ 10σ/S (σ=standard deviation of blank, S=slope of calibration curve).
Robustness Deliberately vary method parameters (pH, temperature, mobile phase composition); evaluate impact on analytical results.

Potential Avenues for Method Development

To build your method, you can draw inspiration from established techniques for detecting similar molecules:

  • Leverage the Thiol Group: The thiol (-SH) group is a highly reactive handle you can exploit. Many detection strategies are built on its strong nucleophilicity and ability to undergo specific reactions [2]. Common mechanisms include:
    • Michael Addition: The thiol can add to an electron-deficient double bond (e.g., in an acrylate or dicyanovinyl group), which is often used to turn on a fluorescent signal [3] [2] [4].
    • Interaction with Quinones: Thiols can undergo redox reactions or nucleophilic addition with quinone groups, which can be used as a basis for potentiometric or colorimetric detection [5].
  • Explore Different Techniques: Consider both separation and direct detection methods:
    • Chromatographic Methods (HPLC): These are highly reliable and can be coupled with various detectors. Sample preparation often involves techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from complex matrices like blood or plasma [1].
    • Electroanalytical Methods: These can be very sensitive and require less sample preparation. They are based on the electrochemical activity of the analyte [1].
    • Spectrophotometric Methods: These are often simpler and cost-effective. They may involve developing a colorimetric or fluorescent assay by having the thiol react with a chromogenic or fluorogenic agent [1].

Suggested Next Steps

Given the lack of a direct method, here is a practical path forward:

  • Refine Your Search: Look for literature on the analysis of other 6-substituted quinolines (e.g., for drug discovery) [6] or for other simple thiols like cysteine and glutathione [2] [4]. This can provide concrete protocols to adapt.
  • Pilot Experiments: Start with the most promising technique based on your lab's capabilities. For instance, you could try developing a fluorescent probe based on the Michael addition reaction [3] or optimize an HPLC method with UV/fluorescence detection.
  • Full Validation: Once a preliminary method is established, formally validate it by testing all the parameters listed in the table above.

References

×

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types